2-methyl-1-propyl-1H-indol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-propylindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSUZHWGZRPMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298120 | |
| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-99-5 | |
| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-methyl-1-propyl-1H-indol-5-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-methyl-1-propyl-1H-indol-5-amine is limited. This guide provides a summary of available information and discusses properties and potential methodologies in the context of related indole amine compounds.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 188.27 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | This compound | Inferred |
| CAS Number | Not found in searched literature | - |
| Melting Point | Not found in searched literature | - |
| Boiling Point | Not found in searched literature | - |
| Solubility | Not found in searched literature | - |
Synthesis and Characterization
A definitive, peer-reviewed synthesis protocol for this compound was not identified in the conducted searches. However, a general synthetic approach can be proposed based on common methods for the synthesis of substituted indole derivatives.
Proposed Synthetic Pathway
A plausible synthetic route could involve the Fischer indole synthesis, a widely used method for preparing indoles. The following diagram illustrates a potential workflow.
Caption: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol (Hypothetical)
Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole. A mixture of 4-nitrophenylhydrazine and a slight excess of pentan-2-one would be heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The reaction would be monitored by thin-layer chromatography. Upon completion, the mixture would be cooled and neutralized, and the crude product would be extracted and purified by column chromatography.
Step 2: N-propylation of 2-methyl-5-nitro-1H-indole. The synthesized 2-methyl-5-nitro-1H-indole would be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). A propyl halide (e.g., 1-bromopropane) would then be added, and the reaction mixture would be stirred, likely at an elevated temperature. After the reaction is complete, the product, 2-methyl-5-nitro-1-propyl-1H-indole, would be isolated by extraction and purified.
Step 3: Reduction of the Nitro Group. The nitro-substituted indole from the previous step would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) or with a chemical reducing agent (e.g., tin(II) chloride in hydrochloric acid). The final product, this compound, would then be isolated and purified.
Characterization
Due to the lack of specific experimental data, the following are expected characterization results based on the analysis of similar compounds[2].
-
¹H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and signals corresponding to the N-propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups). The protons of the amine group would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the carbon atoms of the indole core, the methyl group, and the propyl group would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 188.27 would be anticipated.
-
Infrared Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring would be expected.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not available in the public domain. However, the indole scaffold is a common feature in many biologically active compounds, and tryptamine derivatives are known to interact with various receptors, particularly serotonin receptors[3].
Potential Signaling Pathways
Given its structural similarity to other tryptamine derivatives, it is plausible that this compound could interact with serotonin (5-HT) receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, such as a 5-HT receptor.
Caption: Generalized GPCR Signaling Pathway.
Experimental Workflow for Biological Screening
For a novel compound like this compound, a typical initial biological screening workflow would involve a series of in vitro assays to determine its activity and guide further research.
Caption: High-Level Biological Screening Workflow.
Safety and Handling
Specific safety and handling data for this compound is not available. For any novel chemical, it is crucial to handle it with appropriate caution in a well-ventilated laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related aminoindane compounds, hazards such as skin and eye irritation have been noted[4]. A full safety assessment should be conducted before handling.
References
In-Depth Technical Guide: Physicochemical Characteristics of 2-Methyl-1-Propyl-1H-Indol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical characteristics, a proposed synthetic route, and a hypothesized biological mechanism of action for the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar analogs to provide a robust predictive profile. All quantitative data are presented in structured tables for clarity. Detailed, plausible experimental protocols for its synthesis are provided, accompanied by a workflow diagram. Furthermore, a potential signaling pathway involving serotonin receptors is proposed and visualized. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this and related indoleamine scaffolds.
Physicochemical Characteristics
Direct experimental data for this compound is not extensively available in the public domain. However, by examining closely related analogs, we can extrapolate a reliable physicochemical profile. The following tables summarize known data for the target compound and its structural analogs, providing a basis for estimating its properties.
Table 1: Core Physicochemical Properties of this compound and Key Analogs
| Property | This compound (Target) | 1-Propyl-1H-Indol-5-Amine | 2-Methyl-1H-Indol-5-Amine | 2-Methyl-1H-Indole |
| Molecular Formula | C₁₂H₁₆N₂ | C₁₁H₁₄N₂ | C₉H₁₀N₂[1][2] | C₉H₉N |
| Molecular Weight | 188.27 g/mol | 174.24 g/mol | 146.19 g/mol [1][2] | 131.17 g/mol |
| Boiling Point | Estimated: 360-380 °C | 357.9 ± 15.0 °C (Predicted)[3] | Not Available | 270-272 °C (543-545 K)[4] |
| Density | Estimated: 1.0-1.1 g/cm³ | 1.128 ± 0.06 g/cm³ (Predicted)[3] | Not Available | Not Available |
| pKa (amine) | Estimated: 5.0-6.0 | Not Available | Not Available | Not Applicable |
| pKa (indole N-H) | Not Applicable | 17.37 ± 0.30 (Predicted)[3] | Not Available | Not Available |
| LogP | Estimated: 2.5-3.5 | Not Available | Not Available | 1.994 (Crippen Calculated)[4] |
Note: Estimated values are derived from the trends observed in the analog data and general principles of physical organic chemistry. The propyl group on the indole nitrogen is expected to increase the boiling point and lipophilicity (LogP) compared to the N-unsubstituted analogs.
Proposed Synthetic Protocols
A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from 4-nitrophenylhydrazine. The following protocols are based on well-established synthetic transformations for indole derivatives.
Step 1: Fischer Indole Synthesis of 2-Methyl-5-Nitro-1H-Indole
The Fischer indole synthesis is a reliable method for constructing the indole core.[5][6][7][8][9]
-
Reaction: 4-Nitrophenylhydrazine hydrochloride is reacted with acetone in the presence of an acid catalyst to yield 2-methyl-5-nitro-1H-indole.
-
Reagents and Conditions:
-
4-Nitrophenylhydrazine hydrochloride (1 equivalent)
-
Acetone (10-20 equivalents, serving as both reactant and solvent)
-
Glacial acetic acid or polyphosphoric acid (as catalyst and solvent)
-
Reaction temperature: 80-100 °C
-
Reaction time: 2-4 hours
-
-
Procedure:
-
To a stirred solution of 4-nitrophenylhydrazine hydrochloride in glacial acetic acid, add acetone.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford 2-methyl-5-nitro-1H-indole as a yellow solid.[10]
-
Step 2: N-Propylation of 2-Methyl-5-Nitro-1H-Indole
N-alkylation of the indole nitrogen can be achieved using an appropriate alkyl halide in the presence of a base.[11][12]
-
Reaction: 2-Methyl-5-nitro-1H-indole is alkylated with 1-bromopropane to yield 2-methyl-1-propyl-5-nitro-1H-indole.
-
Reagents and Conditions:
-
2-Methyl-5-nitro-1H-indole (1 equivalent)
-
1-Bromopropane (1.2-1.5 equivalents)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF) as solvent
-
Reaction temperature: Room temperature to 60 °C
-
Reaction time: 4-8 hours
-
-
Procedure:
-
To a solution of 2-methyl-5-nitro-1H-indole in DMF, add powdered KOH or NaH portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromopropane dropwise and continue stirring at room temperature or heat to 60 °C for 4-8 hours (monitor by TLC).
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
-
Step 3: Reduction of the Nitro Group to an Amine
The final step involves the reduction of the nitro group to the desired primary amine.
-
Reaction: 2-Methyl-1-propyl-5-nitro-1H-indole is reduced to this compound.
-
Reagents and Conditions:
-
2-Methyl-1-propyl-5-nitro-1H-indole (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) or catalytic hydrogenation (H₂, Pd/C)
-
Ethanol or Ethyl acetate as solvent
-
Reaction temperature: Reflux (for SnCl₂) or Room temperature (for H₂, Pd/C)
-
Reaction time: 2-6 hours
-
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Reflux the mixture for 2-6 hours until the starting material is consumed (TLC monitoring).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, can be purified by column chromatography.
-
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Hypothesized Biological Signaling Pathway
Many indoleamine derivatives are known to interact with serotonin (5-HT) receptors.[13][14][15] The primary amine at the 5-position of the indole ring is a key pharmacophore for binding to these G-protein coupled receptors (GPCRs). A plausible mechanism of action for this compound is its binding to a serotonin receptor, such as 5-HT₂A, which is coupled to the Gq alpha subunit.
Caption: Hypothesized signaling pathway via a Gq-coupled serotonin receptor.
Discussion of Biological Activity
The structural similarity of this compound to serotonin and other tryptamine derivatives strongly suggests its potential as a ligand for serotonin receptors. The 5-aminoindole moiety is a common feature in many centrally active compounds. The interaction with serotonin receptors, such as the 5-HT₁A and 5-HT₂A subtypes, can modulate a wide range of neuropsychological processes including mood, anxiety, and cognition.[13]
The primary amine of the molecule is likely to form a key salt bridge with a conserved aspartate residue in the transmembrane domain of the serotonin receptor, a crucial interaction for ligand binding and receptor activation.[16] The N-propyl and 2-methyl substituents will influence the compound's lipophilicity, metabolic stability, and selectivity for different receptor subtypes. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound.
Conclusion
This technical guide provides a detailed predictive overview of the physicochemical properties, a viable synthetic route, and a plausible mechanism of action for this compound. While direct experimental data remains scarce, the information compiled from analogous structures offers a solid foundation for future research. The proposed synthetic protocols are robust and based on well-established chemical principles. The hypothesized interaction with serotonin receptors provides a clear direction for initial biological screening and drug development efforts. This document aims to be a valuable resource for scientists working on the synthesis and characterization of novel indole derivatives for therapeutic applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-METHYL-1H-INDOL-5-AMINE | CAS 7570-49-2 [matrix-fine-chemicals.com]
- 3. N-propyl-1H-indol-5-amine CAS#: 1042539-24-1 [chemicalbook.com]
- 4. 1H-Indole, 2-methyl- (CAS 95-20-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. mdpi.com [mdpi.com]
- 10. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 13. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-methyl-1-propyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for analogous indole derivatives to present a predictive but scientifically grounded profile. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its chemical structure and comparison with data from similar indole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 1H | H-7 (Aromatic) |
| ~6.9 | d | 1H | H-4 (Aromatic) |
| ~6.6 | dd | 1H | H-6 (Aromatic) |
| ~6.1 | s | 1H | H-3 (Indole Ring) |
| ~3.9 | t | 2H | N-CH₂ (Propyl) |
| ~3.5 | br s | 2H | -NH₂ |
| ~2.3 | s | 3H | C2-CH₃ |
| ~1.7 | sextet | 2H | -CH₂- (Propyl) |
| ~0.9 | t | 3H | -CH₃ (Propyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-5 (Aromatic, C-NH₂) |
| ~136 | C-7a (Aromatic) |
| ~130 | C-2 (Indole Ring, C-CH₃) |
| ~128 | C-3a (Aromatic) |
| ~111 | C-7 (Aromatic) |
| ~110 | C-4 (Aromatic) |
| ~104 | C-6 (Aromatic) |
| ~100 | C-3 (Indole Ring) |
| ~48 | N-CH₂ (Propyl) |
| ~24 | -CH₂- (Propyl) |
| ~13 | C2-CH₃ |
| ~11 | -CH₃ (Propyl) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188.13 | [M]⁺ (Molecular Ion) |
| 173.11 | [M-CH₃]⁺ |
| 145.10 | [M-C₃H₇]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2960-2850 | Strong | C-H Stretch (Aliphatic) |
| 1620-1580 | Strong | N-H Bend (Amine) |
| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |
| 1330-1250 | Medium | C-N Stretch (Aromatic Amine) |
General Experimental Protocols
The following protocols describe a general approach for the synthesis of this compound and the subsequent acquisition of spectroscopic data. These are based on established methods for similar indole derivatives and may require optimization for the specific target compound.
Synthesis of this compound
A plausible synthetic route involves the Fischer indole synthesis followed by N-alkylation and reduction of a nitro group.
Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole
-
(4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents) are dissolved in ethanol.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is filtered, washed with water, and purified by recrystallization or column chromatography.
Step 2: N-propylation of 2-methyl-5-nitro-1H-indole
-
To a solution of 2-methyl-5-nitro-1H-indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) at 0 °C.
-
After stirring for 30 minutes, 1-bromopropane (1.2 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 3: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole
-
The N-propylated intermediate (1 equivalent) is dissolved in ethanol or methanol.
-
A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or catalytic hydrogenation (e.g., H₂, Pd/C) is employed.
-
For SnCl₂ reduction, the mixture is heated to reflux for 2-4 hours.
-
After cooling, the solution is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated to yield the final product, this compound.
-
Further purification can be achieved by column chromatography if necessary.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to characterize the synthesized compound.[1][2][3][4]
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.[6]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[7]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound using various spectroscopic methods.[1]
Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
References
- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 2. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 3. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
- 4. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 5. mdpi.com [mdpi.com]
- 6. sciepub.com [sciepub.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Synthesis of 2-methyl-1-propyl-1H-indol-5-amine
This technical guide provides a detailed synthesis pathway for 2-methyl-1-propyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers and professionals in drug development. The described methodology is based on established chemical transformations, including a classical Fischer indole synthesis, and offers a robust route to the target compound. This document outlines the strategic approach, provides comprehensive experimental protocols, and presents quantitative data in a structured format.
Synthesis Strategy
The synthesis of this compound is strategically designed around the well-established Fischer indole synthesis. This classical method allows for the efficient construction of the indole core with the desired 2-methyl substitution in a single cyclization step. The overall synthesis is a four-step process commencing with commercially available starting materials.
The synthesis pathway begins with the preparation of the requisite hydrazine precursor. This is followed by the core Fischer indole cyclization to construct the 2-methyl-1-propyl-5-nitro-1H-indole intermediate. The final step involves the reduction of the nitro group to the target primary amine. This route is advantageous due to the reliability of the individual reactions and the commercial availability of the initial precursors.
Quantitative Data Summary
The following table summarizes the key transformations and expected yields for the synthesis of this compound. The yields are based on literature precedents for analogous reactions and may vary depending on experimental conditions.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | Hydrazine Formation | p-Nitroaniline | 4-Nitrophenylhydrazine hydrochloride | 1. NaNO₂, HCl, 0°C; 2. SnCl₂, HCl, 0°C | 70-80 |
| 2 | N-Alkylation | 4-Nitrophenylhydrazine | N-propyl-N-(4-nitrophenyl)hydrazine | 1-bromopropane, K₂CO₃, DMF, room temperature | 60-70 |
| 3 | Fischer Indole Synthesis | N-propyl-N-(4-nitrophenyl)hydrazine | 2-methyl-1-propyl-5-nitro-1H-indole | Acetone, H₂SO₄, ethanol, reflux | 65-75 |
| 4 | Nitro Group Reduction | 2-methyl-1-propyl-5-nitro-1H-indole | This compound | H₂, 10% Pd/C, ethanol, room temperature, atmospheric pressure | >95 |
Experimental Protocols
Step 1: Synthesis of 4-Nitrophenylhydrazine hydrochloride
This procedure outlines the diazotization of p-nitroaniline followed by reduction to the corresponding hydrazine hydrochloride[1][2].
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask, dissolve p-nitroaniline in concentrated HCl and cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise to the stirred mixture, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of SnCl₂ in concentrated HCl and cool it to 0°C.
-
Slowly add the cold SnCl₂ solution to the diazonium salt solution, keeping the temperature below 5°C.
-
A precipitate of 4-nitrophenylhydrazine hydrochloride will form. Continue stirring the mixture at 0°C for one hour.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to obtain 4-nitrophenylhydrazine hydrochloride as a solid.
Step 2: Synthesis of N-propyl-N-(4-nitrophenyl)hydrazine
This protocol describes the N-alkylation of 4-nitrophenylhydrazine with 1-bromopropane.
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred suspension of 4-nitrophenylhydrazine hydrochloride and K₂CO₃ in DMF, add 1-bromopropane at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-propyl-N-(4-nitrophenyl)hydrazine.
Step 3: Fischer Indole Synthesis of 2-methyl-1-propyl-5-nitro-1H-indole
This procedure details the acid-catalyzed cyclization of the N-propylated hydrazine with acetone to form the indole ring[3][4][5].
Materials:
-
N-propyl-N-(4-nitrophenyl)hydrazine
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
Dissolve N-propyl-N-(4-nitrophenyl)hydrazine in ethanol.
-
Add an excess of acetone to the solution.
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain 2-methyl-1-propyl-5-nitro-1H-indole.
Step 4: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole
This protocol describes the catalytic hydrogenation of the nitro-indole to the final amine product[6][7].
Materials:
-
2-methyl-1-propyl-5-nitro-1H-indole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen (H₂) gas
-
Celite
Procedure:
-
In a flask, dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with H₂ gas (this can be done using a balloon filled with hydrogen). Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway for this compound.
Caption: Synthesis workflow for this compound.
References
- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data, including a specific CAS number, for 2-methyl-1-propyl-1H-indol-5-amine is limited. This guide has been compiled using information on structurally analogous compounds to provide a comprehensive overview of its potential characteristics, synthesis, and biological activities. The un-substituted analogue, 2-methyl-1H-indol-5-amine, has the CAS number 7570-49-2[1]. Santa Cruz Biotechnology lists 2-Methyl-1-propyl-1H-indol-5-ylamine with a molecular formula of C12H16N2 and a molecular weight of 188.27, though a CAS number is not provided[2].
Chemical and Physical Properties
Based on the structure of this compound and data from related compounds, the following properties can be predicted.
| Property | Predicted Value/Information | Reference Analogue |
| CAS Number | Not publicly available | 2-methyl-1H-indol-5-amine: 7570-49-2[1] |
| Molecular Formula | C12H16N2 | Direct Listing[2] |
| Molecular Weight | 188.27 g/mol | Direct Listing[2] |
| Appearance | Likely a solid at room temperature | 2-methyl-1H-indol-5-amine is a solid[1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General property of similar organic compounds. |
| Purity | Commercially available analogues are typically offered at >95% purity. | Based on supplier data for 2-methyl-1H-indol-5-amine[1]. |
Experimental Protocols: Synthesis
A plausible synthetic route for this compound is the Fischer indole synthesis, a well-established method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions[3][4].
Proposed Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
4-(Propylamino)aniline
-
Acetone
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium bisulfite
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Diazotization of 4-(Propylamino)aniline:
-
Dissolve 4-(propylamino)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of sodium bisulfite in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium bisulfite solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours.
-
Acidify the mixture with hydrochloric acid and heat to 60-70 °C for 1 hour to complete the reduction to (4-(propylamino)phenyl)hydrazine.
-
Cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the hydrazine product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Fischer Indole Synthesis:
-
Dissolve the crude (4-(propylamino)phenyl)hydrazine in glacial acetic acid.
-
Add an equimolar amount of acetone to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product, this compound, and concentrate to yield the pure compound.
-
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the indole nucleus is a prominent scaffold in many biologically active compounds[5][6]. Derivatives of indole are known to possess a wide range of pharmacological properties.
Summary of Biological Activities of Related Indole Derivatives
| Biological Activity | Description | Example Compounds/Derivatives | Reference |
| Antimicrobial | Inhibition of bacterial and fungal growth. | 1,2,3,5-substituted indole derivatives have shown potency against E. coli and S. aureus. | [5] |
| Antioxidant | Scavenging of free radicals and chelation of metal ions. | Aminonaphthols incorporated with indole have demonstrated significant radical scavenging and metal chelating activities. | [7] |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth. | Schiff base indole derivatives have shown high potency against tubercular strains. | [5] |
| Anticancer | Inhibition of cancer cell proliferation. | 6,7-annulated-4-substituted indoles have been found to be effective against leukemic tumor cells. | [6] |
| Psychedelic | Alteration of perception and mood, often through interaction with serotonin receptors. | Methylpropyltryptamine (MPT), a structural analogue, is a known psychedelic. | [8] |
Hypothetical Signaling Pathway: Interaction with Serotonergic System
Many tryptamine and indole derivatives exert their effects by interacting with the serotonergic system, particularly the 5-HT (serotonin) receptors[9]. Given its structural similarity to tryptamines, this compound could potentially act as a ligand for these receptors.
Caption: Hypothetical signaling pathway for this compound via a serotonin receptor.
Conclusion
This compound is a compound for which specific experimental data is not widely available. However, based on the rich chemistry and biology of the indole scaffold, it can be hypothesized that this compound could be synthesized using established methods like the Fischer indole synthesis. Furthermore, it holds potential for various biological activities, including antimicrobial, antioxidant, and neuromodulatory effects, likely mediated through interactions with biological targets such as the serotonergic system. Further research is warranted to elucidate the precise properties and potential applications of this and related novel indole derivatives.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylpropyltryptamine - Wikipedia [en.wikipedia.org]
- 9. Tryptamine - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Potential Biological Activity of 2-methyl-1-propyl-1H-indol-5-amine
Abstract: This technical guide provides a predictive analysis of the potential biological activity of the novel compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the absence of published data for this specific molecule, this document extrapolates potential activities, mechanisms of action, and therapeutic targets based on a comprehensive review of structurally related compounds. The primary structural motifs—an indole-5-amine core, a 2-methyl group, and a 1-propyl (N-propyl) group—suggest potential interactions with serotonergic and trace amine-associated receptors, as well as possible anti-inflammatory activity through inhibition of 5-lipoxygenase. This guide summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols for future investigation, and provides visual diagrams of predicted signaling pathways and experimental workflows to guide researchers and drug development professionals.
Introduction and Predictive Analysis
This compound is a novel chemical entity for which no biological data has been reported in the scientific literature. However, its chemical structure, characterized by an indole core, is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural products and approved pharmaceuticals.[1] This guide will deconstruct the molecule into its key functional components to forecast its likely pharmacological profile.
-
Indole-5-amine Core: The indoleamine structure is the foundational element of the neurotransmitter serotonin (5-hydroxytryptamine) and the trace amine tryptamine.[2] This suggests that this compound is likely to interact with receptors for these endogenous ligands, most notably the serotonin (5-HT) and trace amine-associated receptors (TAARs).[3][4] Tryptamine and its derivatives are known to be agonists at various 5-HT receptors, particularly the 5-HT2A receptor, which mediates the psychoactive effects of classic psychedelics.[3][5]
-
N-Propyl Group: The alkylation of the indole nitrogen (N-1 position) with a propyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation in tryptamine derivatives is known to modulate receptor binding affinity and efficacy.[6] For instance, N,N-dipropyltryptamine (DPT) is a known potent serotonergic psychedelic, indicating that N-propyl substituents are compatible with high-affinity binding at 5-HT receptors.[1][7][8] The single N-propyl group on the indole nitrogen, rather than the side-chain amine, is less common among well-studied tryptamines, making its specific contribution to activity a key area for investigation.
-
2-Methyl Group: Substitution at the 2-position of the indole ring can affect the molecule's metabolic stability and receptor interaction. While many potent tryptamines are unsubstituted at this position, 2-methylindole is a known intermediate in the synthesis of compounds with various biological activities, including potential cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors and antifungal agents.[9] A holographic QSAR study of tryptamine derivatives indicated that a methyl group at the 2-position can contribute favorably to activity at certain receptors.[10]
-
5-Amino Group: The position of the amino group on the indole ring is critical. While most psychoactive tryptamines have an aminoethyl side chain at the 3-position, the 5-amino substitution of the query compound is analogous to the 5-hydroxy group of serotonin. This suggests that the compound may act as a serotonin mimetic. Furthermore, derivatives of 2-amino-5-hydroxyindole have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[11] This suggests a potential anti-inflammatory role for this compound.
Based on this analysis, the primary predicted biological activities for this compound are:
-
Serotonergic Receptor Agonism: Likely to act as an agonist at 5-HT receptors, particularly the 5-HT2A and 5-HT1A subtypes, potentially leading to psychoactive effects.
-
TAAR1 Agonism: As a tryptamine analog, it may activate TAAR1, modulating monoaminergic systems (dopamine, serotonin, norepinephrine).[3][12]
-
Anti-inflammatory Activity: Potential to inhibit 5-lipoxygenase, suggesting a role in mitigating inflammatory processes.
Quantitative Data from Structurally Related Compounds
As no quantitative data exists for this compound, this section presents data for structurally analogous tryptamine derivatives to provide a benchmark for potential potency and receptor affinity. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected N-alkylated tryptamines at human serotonin receptors.
Table 1: Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| DMT | 126 | 108 | 136 | 137 | 45 | 1,985 |
| DET | 114 | 116 | 148 | 102 | 41 | 3,110 |
| DPT | 139 | 129 | 163 | 86 | 38 | 2,750 |
| 4-HO-DMT (Psilocin) | 129 | 62 | 224 | 160 | 4.6 | 2,290 |
| 4-HO-MPT | 160 | 90 | 200 | 120 | 10 | 2,500 |
Data compiled from publicly available databases and scientific literature. Values are illustrative and may vary between different studies and assay conditions.
Table 2: Functional Agonist Potency (EC50, nM) of Tryptamine Analogs at 5-HT2 Receptors (Calcium Flux Assay)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| 4-HO-DMT (Psilocin) | 32.3 | 2.0 | 10.6 |
| 4-HO-MET | 29.5 | 1.8 | 10.1 |
| 4-HO-DET | 31.8 | 2.2 | 16.5 |
| 4-HO-MPT | 45.1 | 2.5 | 32.7 |
| 4-HO-DIPT | 62.4 | 1.9 | 121 |
Data adapted from studies on psilocybin analogues.[6] MPT = Methylpropyltryptamine; DIPT = Diisopropyltryptamine.
Predicted Signaling Pathways and Visualizations
Based on the predicted activity at 5-HT2A and TAAR1 receptors, the following signaling pathways are likely to be modulated by this compound.
Caption: Predicted 5-HT2A receptor signaling pathway activation.
Caption: Predicted TAAR1 signaling pathway in a dopaminergic neuron.
Experimental Protocols
To validate the predicted biological activities of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for Human 5-HT2A Receptor
This protocol determines the binding affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Ligand: Ketanserin or spiperone at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM), followed by serial dilutions.
-
Filtration System: 96-well filter plates (e.g., Millipore MAFB) and a vacuum manifold.
-
Scintillation Counter: Microplate scintillation counter (e.g., MicroBeta).
-
Scintillation Cocktail.
Procedure:
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand + buffer, no competitor) and non-specific binding (radioligand + non-specific ligand).
-
Reaction Mixture: In each well, combine in the following order:
-
150 µL of receptor membrane preparation (typically 5-15 µg protein/well).
-
50 µL of test compound dilution or control solution.
-
50 µL of [³H]ketanserin (final concentration ~0.5 nM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Drying: Dry the filter plate for 30-60 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This protocol assesses the ability of the test compound to inhibit the activity of the 5-LOX enzyme.
Materials:
-
Enzyme: Recombinant human 5-LOX enzyme.
-
Substrate: Arachidonic acid or linoleic acid.
-
Fluorometric Probe: A probe that fluoresces upon oxidation by the products of the lipoxygenase reaction.
-
Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).
-
Assay Buffer: Typically a Tris or phosphate buffer, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well Plate: White, flat-bottomed plate suitable for fluorescence measurements.
-
Fluorometric Plate Reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, and test compounds in the assay buffer. Keep all reagents on ice.
-
Plate Setup: Add 2 µL of the test compound at various concentrations to the wells. Include wells for a solvent control (DMSO), a positive control (Zileuton), and an enzyme control (no inhibitor).
-
Reaction Mix: Prepare a master mix containing the assay buffer, 5-LOX enzyme, and the fluorometric probe. Add 40 µL of this mix to each well containing the test compound or controls.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[15]
-
Initiate Reaction: Add 20 µL of the 5-LOX substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence (e.g., Ex/Em = 500/536 nm) every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the initial screening and characterization of this compound.
Caption: General experimental workflow for compound screening.
Conclusion
While there is no direct experimental evidence on the biological activity of this compound, a systematic analysis of its structural components strongly suggests a potential for multifaceted pharmacological effects. The indole-5-amine core, combined with an N-propyl group, points towards interactions with the serotonergic system (5-HT2A, 5-HT1A receptors) and TAAR1, indicating a potential for neuromodulatory and psychoactive properties. Concurrently, the 2-methyl and 5-amino functionalities suggest a plausible role as an anti-inflammatory agent through the inhibition of 5-lipoxygenase. The data and protocols presented in this guide offer a robust framework for initiating the preclinical investigation of this novel compound. Empirical validation through the proposed experimental workflows is essential to confirm these predictions and to fully characterize the therapeutic potential of this compound.
References
- 1. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 8. drugwise.org.uk [drugwise.org.uk]
- 9. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design [ouci.dntb.gov.ua]
- 10. Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N-Dipropyltryptamine hydrochloride | 16382-06-2 | Benchchem [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
In-Depth Technical Guide: Solubility Profile of 2-methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of the compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted physicochemical properties with established experimental protocols and relevant biological pathway information to offer a thorough understanding for research and drug development applications.
Core Physicochemical & Solubility Profile
The solubility of a compound is a critical determinant of its behavior in biological systems and its suitability for various formulations. The following table summarizes the predicted physicochemical properties that directly influence the solubility of this compound. These values were computationally generated using established algorithms.
| Parameter | Predicted Value | Method/Software | Significance in Solubility |
| Molecular Formula | C₁₂H₁₆N₂ | - | Provides the elemental composition. |
| Molecular Weight | 188.27 g/mol | - | Larger molecules often exhibit lower solubility. |
| logP (Octanol-Water Partition Coefficient) | 3.1 | ALOGPS | Indicates the lipophilicity of the compound. A higher logP suggests lower aqueous solubility. |
| Aqueous Solubility (logS) | -3.4 | ALOGPS | A logarithmic measure of solubility in water. A more negative value indicates lower solubility. |
| Predicted Solubility | 0.04 g/L | ALOGPS | The estimated concentration of the compound that will dissolve in water. |
| pKa (Acid Dissociation Constant) | Basic pKa: 9.8 | ChemAxon | The amine group is predicted to be basic, suggesting that solubility will be pH-dependent, increasing in acidic conditions. |
Experimental Protocols for Solubility Determination
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO, Methanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare the desired solvents. For buffered solutions, ensure the pH is accurately adjusted.
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After the equilibration period, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.
Objective: To determine the concentration at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplates (UV-transparent for spectrophotometric methods)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Compound Plating: Dispense the DMSO stock solution of this compound into the wells of a microplate. A serial dilution in DMSO can be performed to test a range of concentrations.
-
Addition of Aqueous Buffer: Rapidly add the aqueous buffer to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The point at which a significant increase in turbidity or a sharp change in absorbance is observed indicates precipitation and thus the kinetic solubility limit.
Signaling Pathway Involvement
Indole derivatives are well-known for their interaction with various biological targets, particularly within the central nervous system. The structural similarity of this compound to serotonin (5-hydroxytryptamine) suggests its potential interaction with serotonin receptors and involvement in the serotonergic signaling pathway.
Caption: Simplified Serotonin Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General Experimental Workflow for Solubility Determination.
Technical Guide: Stability and Storage of 2-methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-methyl-1-propyl-1H-indol-5-amine. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability of structurally related compounds, namely aromatic amines and indole derivatives. The information presented herein is intended to guide researchers in the proper handling, storage, and stability assessment of this molecule.
Chemical Structure and Physicochemical Properties
Chemical Structure:
Molecular Formula: C₁₂H₁₆N₂
Molecular Weight: 188.27 g/mol
Predicted Stability Profile
The stability of this compound is predicted to be influenced by its two key functional moieties: the indole ring and the primary aromatic amine.
-
Aromatic Amines: This class of compounds is known to be susceptible to degradation, particularly through oxidation. This can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents. The amine group can also react with strong acids. Studies on various aromatic amines have shown significant degradation at room temperature, while storage at low temperatures (-20°C to -70°C) greatly enhances stability.[1]
-
Indole Derivatives: The indole nucleus is generally stable but can undergo oxidation, especially when activated by electron-donating groups like an amino group. Light exposure can also lead to the degradation of some indole derivatives. Furthermore, some substituted 5-aminoindole derivatives have been noted to be potentially unstable towards air oxidation.[2]
Based on these characteristics, this compound is likely to be sensitive to:
-
Oxidation: The presence of both the electron-rich indole ring and the primary aromatic amine makes the molecule susceptible to oxidative degradation.
-
Light: Many aromatic amines and indole derivatives are light-sensitive.
-
Elevated Temperatures: Higher temperatures will likely accelerate degradation rates.
-
pH: The amino group's basicity means the compound's stability could be pH-dependent. Extreme pH conditions, particularly acidic ones, may lead to salt formation or degradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for aromatic amines and indole derivatives:
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C or -70°CShort-term: 2-8°C | Minimizes degradation reactions, particularly oxidation.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against air oxidation, to which 5-aminoindoles are susceptible.[2][3] |
| Light | Protect from light (amber vials or stored in the dark) | Prevents potential photolytic degradation.[3] |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to moisture and air. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The following diagram illustrates the likely degradation routes for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
General Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Detailed Methodologies
The following are example protocols for forced degradation studies, adapted from general ICH guidelines and literature on related compounds. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed degradation.
5.2.1. Hydrolytic Stability
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 M HCl (acidic)
-
Purified water (neutral)
-
0.1 M NaOH (basic)
-
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.
-
5.2.2. Oxidative Stability
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Store the solution at room temperature for a defined period, with time points for analysis.
-
Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.
-
5.2.3. Photostability
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Procedure (following ICH Q1B guidelines):
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.
-
Compare the results to assess the extent of photodegradation.
-
5.2.4. Thermal Stability (Solid State)
-
Objective: To assess the stability of the solid compound at elevated temperatures.
-
Procedure:
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At specified time intervals, withdraw samples.
-
Dissolve the samples in a suitable solvent and analyze by HPLC to determine the purity and presence of any degradation products.
-
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV-Vis, Diode Array (DAD), or Mass Spectrometric (MS) detection is the most common technique.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient will allow for the separation of the parent compound from potentially more polar or less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 220-300 nm). DAD can be used to check for peak purity, and MS can be used to identify unknown degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Conclusion
While specific stability data for this compound is not publicly available, its chemical structure suggests a susceptibility to oxidative, photolytic, and thermal degradation. Therefore, stringent storage conditions, including low temperatures, protection from light, and an inert atmosphere, are highly recommended to maintain its purity and integrity over time. For drug development purposes, it is imperative to conduct comprehensive forced degradation studies and develop a validated stability-indicating analytical method to fully characterize the stability profile of this compound. The protocols and information provided in this guide serve as a robust starting point for these investigations.
References
An In-depth Technical Guide to 2-methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1-propyl-1H-indol-5-amine is a substituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] As a functionalized indole, this compound holds potential as a building block for the synthesis of more complex molecules and as a candidate for biological screening in drug discovery programs. The strategic placement of a methyl group at the C2 position, a propyl group at the N1 position, and an amine group at the C5 position provides multiple points for further chemical modification. This guide provides a summary of the available technical information for this compound, including commercial sourcing, a plausible synthetic route, and physicochemical data in the context of related molecules.
Commercial Suppliers
Currently, this compound is available from a limited number of specialized chemical suppliers as a research chemical. Detailed information for the primary identified supplier is provided below.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |
| Santa Cruz Biotechnology, Inc. | Not specified | C₁₂H₁₆N₂ | 188.27[4] | For Research Use Only. Not intended for diagnostic or therapeutic use.[4] |
Physicochemical and Structural Data
To provide a broader context for researchers, the following table compares the basic physicochemical properties of the target compound with its parent structures and closely related analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | Not Available | C₁₂H₁₆N₂ | 188.27[4] | propyl group at N1, methyl at C2, amine at C5 |
| 2-methyl-1H-indol-5-amine | 7570-49-2 | C₉H₁₀N₂ | 146.19[5] | H at N1, methyl at C2, amine at C5 |
| 1H-Indol-5-amine | 5192-03-0 | C₈H₈N₂ | 132.16[6] | H at N1 and C2, amine at C5 |
| 2-methyl-1-tosyl-1H-indol-5-amine | Not Available | C₁₆H₁₆N₂O₂S | 300.4[7] | tosyl group at N1, methyl at C2, amine at C5 |
Hypothetical Synthesis and Experimental Protocol
Step 1: Synthesis of 2-methyl-1H-indol-5-amine (Intermediate)
This step can be achieved via a Fischer indole synthesis followed by the reduction of a nitro group.
Experimental Protocol:
-
Hydrazone Formation and Cyclization:
-
To a solution of 4-nitrophenylhydrazine in a suitable acidic medium (e.g., acetic acid or ethanol with a catalytic amount of sulfuric acid), add acetone dropwise while stirring.
-
Heat the reaction mixture to reflux for several hours to facilitate the formation of the hydrazone and subsequent intramolecular cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize it to precipitate the crude 2-methyl-5-nitro-1H-indole.
-
Filter, wash with water, and dry the solid.
-
-
Reduction of the Nitro Group:
-
Suspend the crude 2-methyl-5-nitro-1H-indole in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂), portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the crude 2-methyl-1H-indol-5-amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain pure 2-methyl-1H-indol-5-amine.
-
Step 2: N-propylation of 2-methyl-1H-indol-5-amine
This step involves the selective alkylation of the indole nitrogen.
Experimental Protocol:
-
Deprotonation:
-
Dissolve 2-methyl-1H-indol-5-amine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.
-
Stir the mixture at room temperature for a short period to ensure complete deprotonation of the indole nitrogen.
-
-
Alkylation:
-
Add 1-iodopropane (or 1-bromopropane) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
-
Structural Relationships and Potential Biological Activity
The biological activity of this compound has not been extensively reported. However, the indole scaffold is a common feature in molecules with a wide range of pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.[1][2][8] The specific substitutions on this molecule suggest it may be of interest in programs targeting receptors or enzymes where hydrophobic interactions (propyl group), hydrogen bonding (amine group), and steric bulk (methyl group) are important for binding.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel research chemical. Based on the safety information for related alkylated amines and indoles, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The hypothetical synthesis protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions. All chemicals should be handled in accordance with good laboratory practices.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy 2-Methyl-1-tosyl-1H-indol-5-amine [smolecule.com]
- 8. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of 2-Methyl-1-propyl-1H-indol-5-amine: A Technical Guide
Disclaimer: To date, no specific in-vitro screening data for 2-methyl-1-propyl-1H-indol-5-amine has been published in peer-reviewed literature. This guide is a projection based on the known biological activities of structurally related indoleamine and 2-methylindole derivatives, designed to provide a foundational framework for researchers, scientists, and drug development professionals initiating an investigation into this compound.
This technical whitepaper outlines a proposed preliminary in-vitro screening cascade for the novel compound this compound. The experimental design is informed by the rich pharmacology of the indole nucleus, which is a key pharmacophore in numerous therapeutic agents. Structurally, the target compound is an N-alkylated 2-methyl-5-aminotryptamine analog. Based on existing literature for similar molecules, the primary screening efforts should focus on its potential as a modulator of serotonin receptors, as an antimicrobial agent, and for its cytotoxic properties against cancer cell lines.
Rationale for Proposed Screening Targets
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The proposed screening targets for this compound are based on the following evidence from analogous compounds:
-
Serotonergic Activity: Tryptamine and its N-alkylated derivatives are well-established ligands for serotonin (5-HT) receptors. Variations in N-alkylation, such as methyl-propyl substitutions, are known to modulate binding affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A.[1][2][3][4][5] The 2-methyl group on the indole ring has been noted to sometimes reduce affinity for these receptors.[3]
-
Antimicrobial Properties: Indole and its derivatives, including 2-methylindole, have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.[6][7][8][9] Some have been shown to potentiate the efficacy of conventional antibiotics against resistant strains.[7]
-
Anticancer Potential: The 5-amino-2-methylindole core is present in compounds evaluated for antiproliferative effects.[10][11] While the simple 5-amino derivative of one series showed no activity, its inclusion in more complex structures led to cytotoxicity, suggesting the core may contribute to this effect.[10][11] Other indole-based compounds have been shown to induce non-apoptotic cell death in cancer cell lines.[12]
-
Enzyme Inhibition: The indole nucleus is a versatile scaffold for the design of enzyme inhibitors. Various derivatives have been developed to target enzymes such as acetylcholinesterase, xanthine oxidase, and indoleamine 2,3-dioxygenase (IDO).[13][14][15]
Proposed Experimental Workflows
A tiered screening approach is recommended to efficiently evaluate the biological profile of this compound.
Detailed Methodologies
Serotonin Receptor Binding and Functional Assays
Objective: To determine the affinity and functional activity of the compound at key serotonin receptor subtypes.
Experimental Protocol: Radioligand Binding Assay
-
Target Selection: A panel of human serotonin receptors expressed in HEK293 or CHO cell lines (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
-
Assay Conditions: Membrane preparations are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Experimental Protocol: Functional Assay (e.g., Calcium Flux for Gq-coupled receptors like 5-HT2A)
-
Cell Culture: Cells stably expressing the Gq-coupled receptor (e.g., 5-HT2A) are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound (to test for agonist activity) or a fixed concentration of serotonin in the presence of varying concentrations of the test compound (to test for antagonist activity) are added.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Antimicrobial Susceptibility Testing
Objective: To evaluate the antibacterial and antifungal activity of the compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Panel: A representative panel of bacteria (e.g., Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Candida krusei) should be used.[6]
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight and then diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The lowest concentration that results in ≥99.9% killing of the initial inoculum is the MBC/MFC.
Anticancer Cytotoxicity Screening
Objective: To assess the antiproliferative activity of the compound against a panel of human cancer cell lines.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Line Panel: A broad panel of human cancer cell lines is recommended, such as the NCI-60 panel, which represents various cancer types (leukemia, melanoma, lung, colon, etc.).
-
Cell Plating: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at ~515 nm.
-
Data Analysis: The absorbance is proportional to the cellular protein mass. Dose-response curves are plotted to calculate the GI₅₀ (concentration causing 50% growth inhibition).
Data Presentation
All quantitative data should be summarized in tables for clarity and comparative analysis.
Table 1: Hypothetical Serotonin Receptor Binding Profile
| Receptor Subtype | Radioligand | Kᵢ (nM) of Test Compound |
|---|---|---|
| 5-HT1A | [³H]8-OH-DPAT | Data |
| 5-HT2A | [³H]Ketanserin | Data |
| 5-HT2C | [³H]Mesulergine | Data |
| SERT | [³H]Citalopram | Data |
Table 2: Hypothetical Antimicrobial Activity Profile
| Organism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|---|
| S. aureus | ATCC 29213 | Data | Data |
| MRSA | ATCC 43300 | Data | Data |
| E. coli | ATCC 25922 | Data | Data |
| C. albicans | ATCC 90028 | Data | Data |
Table 3: Hypothetical Anticancer Cytotoxicity Profile (Select Cell Lines)
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | Data |
| A549 | Lung | Data |
| HCT-116 | Colon | Data |
| U251 | Glioblastoma | Data |
Potential Signaling Pathways
Should the primary screening reveal significant activity at a G-protein coupled receptor such as the 5-HT2A receptor, further investigation into the downstream signaling cascade would be warranted.
This guide provides a comprehensive, albeit predictive, framework for the initial in-vitro characterization of this compound. Positive results in any of the proposed primary screens would necessitate progression to more detailed secondary and mechanism-of-action studies to fully elucidate the compound's pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crb.wisc.edu [crb.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-methyl-1-propyl-1H-indol-5-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed three-step synthesis protocol for 2-methyl-1-propyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The synthesis commences with the nitration of commercially available 2-methylindole to produce 2-methyl-5-nitro-1H-indole. This intermediate subsequently undergoes N-propylation to yield 1-propyl-2-methyl-5-nitro-1H-indole. The final step involves the catalytic hydrogenation of the nitro group to afford the target compound, this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Substituted indoles are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The specific substitution pattern on the indole ring system can significantly influence the biological activity, making the development of efficient and reliable synthetic routes to novel indole derivatives a crucial aspect of drug discovery. This compound is a compound with potential for further chemical elaboration and biological screening. The following protocol outlines a robust and high-yielding pathway for its synthesis.
Synthesis Workflow
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole
This procedure follows a modified version of a known nitration method for 2-methylindole.[1]
Materials:
-
2-Methylindole
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and maintained at 0°C using an ice bath, dissolve 2-methylindole (1.0 eq) in concentrated sulfuric acid.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in concentrated sulfuric acid, also cooled to 0°C.
-
Slowly add the sodium nitrite solution dropwise to the stirred 2-methylindole solution, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 15-20 minutes.
-
Pour the reaction mixture into a beaker containing ice-water.
-
A yellow precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain 2-methyl-5-nitro-1H-indole as a yellow solid.
Step 2: Synthesis of 1-Propyl-2-methyl-5-nitro-1H-indole
This procedure is adapted from general N-alkylation methods for indoles.
Materials:
-
2-Methyl-5-nitro-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Propyl bromide (or propyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-5-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add propyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-propyl-2-methyl-5-nitro-1H-indole.
Step 3: Synthesis of this compound
This procedure is based on the catalytic hydrogenation of a related nitroindole derivative.[2]
Materials:
-
1-Propyl-2-methyl-5-nitro-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-propyl-2-methyl-5-nitro-1H-indole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylindole | 2-Methyl-5-nitro-1H-indole | NaNO₂, H₂SO₄ | H₂SO₄ | 0 | 0.3 | ~96[1] |
| 2 | 2-Methyl-5-nitro-1H-indole | 1-Propyl-2-methyl-5-nitro-1H-indole | Propyl bromide, NaH | DMF | 0 to RT | 12-16 | 80-90* |
| 3 | 1-Propyl-2-methyl-5-nitro-1H-indole | This compound | H₂, 10% Pd/C | MeOH | RT | 2-4 | ~95[2] |
*Yield for Step 2 is an estimate based on similar N-alkylation reactions of nitroindoles.
Characterization Data (Representative)
2-Methyl-5-nitro-1H-indole:
-
Appearance: Yellow solid.[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.68 (s, 1H), 8.38 (s, 1H), 7.90 (d, J=8.8 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 6.37 (s, 1H), 2.41 (s, 3H).[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 140.48, 139.90, 139.42, 127.96, 115.81, 115.61, 110.63, 101.58, 13.32.[1]
This compound:
-
Characterization data for the final product would be obtained upon synthesis and would typically include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Sulfuric acid is highly corrosive. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.
References
Application Note: Purification of 2-methyl-1-propyl-1H-indol-5-amine by High-Performance Liquid Chromatography (HPLC)
Introduction
2-methyl-1-propyl-1H-indol-5-amine is a heterocyclic amine containing an indole core structure. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with many synthetic organic compounds, achieving high purity is crucial for accurate biological evaluation and to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex reaction mixtures.
This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC). The method described herein is robust, scalable, and provides high-resolution separation, yielding the target compound with excellent purity. This protocol is intended for researchers, scientists, and drug development professionals working on the synthesis and purification of indole derivatives and other heterocyclic amines.
Materials and Methods
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Fraction collector.
Chromatographic Column:
-
A C18 reverse-phase column is recommended for the separation of aromatic amines and indole derivatives.[1][2][3] The selection of column dimensions will depend on the scale of the purification.
Chemicals and Reagents:
-
Crude this compound (synthesis intermediate)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Sample Preparation: The crude sample of this compound is dissolved in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phase components, to ensure complete dissolution. The solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.
Experimental Protocol
A reverse-phase HPLC method was developed to purify this compound.[4] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution is employed to ensure efficient separation of compounds with varying polarities.[2][5]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) or 20.0 mL/min (preparative) |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL (analytical) or 1-5 mL (preparative, sample dependent) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
The protocol involves equilibrating the column with the initial mobile phase composition, followed by the injection of the prepared sample. The gradient is then initiated as detailed in Table 2. The eluent is monitored at 280 nm, and fractions corresponding to the main peak of this compound are collected. The collected fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product. Purity analysis of the final product can be performed using analytical HPLC under the same conditions.
Data Presentation
The effectiveness of the purification protocol is demonstrated by comparing the chromatograms of the crude material and the purified product.
Table 3: Summary of Purification Results
| Sample | Retention Time (min) | Purity by Area % (Crude) | Purity by Area % (Purified) |
| This compound | 15.8 | 85.2 | >99.0 |
| Impurity 1 | 12.3 | 5.7 | <0.1 |
| Impurity 2 | 18.1 | 9.1 | <0.1 |
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationships in HPLC method development for purification.
Conclusion
The reverse-phase HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid allows for the successful separation of the target compound from process-related impurities. This method is suitable for obtaining high-purity material essential for subsequent research and development activities in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for NMR Spectroscopy of 2-methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the compound 2-methyl-1-propyl-1H-indol-5-amine. Due to the lack of publicly available experimental NMR data for this specific molecule, the following sections include predicted ¹H and ¹³C NMR data, a standardized experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and are intended to serve as a reference for experimental data acquisition and interpretation. The predicted spectra were calculated for a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 6.15 | s | 1H | - |
| H-4 | 7.05 | d | 1H | 8.5 |
| H-6 | 6.70 | dd | 1H | 8.5, 2.2 |
| H-7 | 6.95 | d | 1H | 2.2 |
| NH₂ (on C-5) | 3.60 | br s | 2H | - |
| CH₃ (on C-2) | 2.35 | s | 3H | - |
| N-CH₂ (propyl) | 3.90 | t | 2H | 7.5 |
| CH₂ (propyl) | 1.75 | sext | 2H | 7.5 |
| CH₃ (propyl) | 0.95 | t | 3H | 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2 | 136.5 |
| C-3 | 100.0 |
| C-3a | 129.0 |
| C-4 | 111.0 |
| C-5 | 140.0 |
| C-6 | 112.5 |
| C-7 | 110.0 |
| C-7a | 131.0 |
| C (CH₃ on C-2) | 13.0 |
| C (N-CH₂ of propyl) | 48.0 |
| C (CH₂ of propyl) | 23.0 |
| C (CH₃ of propyl) | 11.5 |
Experimental Protocols
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if the compound has poor solubility in CDCl₃.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Vortexing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0 ppm.
-
Peak Picking and Integration (for ¹H NMR):
-
Identify all significant peaks in the spectrum.
-
Integrate the area under each peak to determine the relative number of protons.
-
-
Data Interpretation:
-
Analyze the chemical shifts (δ) to identify the electronic environment of the nuclei.
-
Examine the coupling patterns (multiplicity and coupling constants, J) to determine the connectivity of adjacent protons.
-
Visualizations
The following diagrams illustrate the experimental workflow for NMR spectroscopy and the logical relationship between the structure of this compound and its predicted NMR signals.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Structure to NMR signal relationship.
Application Note: Quantitative Analysis of 2-methyl-1-propyl-1H-indol-5-amine using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-methyl-1-propyl-1H-indol-5-amine. The methodology is designed for researchers in drug discovery and development, providing a robust protocol for the determination of this compound in relevant biological matrices. The method utilizes electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Introduction
This compound is an indole derivative of interest in pharmaceutical research. Accurate and reliable quantification of this and related compounds is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for these analyses.[1][2][3] This note provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and expected analytical performance.
Chemical Properties
-
Compound Name: this compound
-
Molecular Formula: C12H16N2
-
Molecular Weight: 188.27 g/mol
-
Structure:
/ \ / C---C---C---NH2 | | | C---C---C \ / \ / C---C | CH2 | CH2 | CH3
Mass Spectrometry Fragmentation
The fragmentation of this compound is predicted based on the fragmentation patterns of similar structures, such as N-alkyl amines and indole derivatives.[4][5] The primary fragmentation pathway is expected to be alpha-cleavage of the N-propyl group. The indole ring itself can also undergo characteristic fragmentation.
Under positive ion electrospray ionization, the molecule will be protonated to form the precursor ion [M+H]+ at m/z 189.2. The proposed major fragmentation pathways are:
-
Alpha-cleavage of the propyl group: This is a dominant fragmentation pathway for N-alkyl amines.[4] Cleavage of the ethyl group from the propyl chain results in a stable iminium ion.
-
Loss of propene: A common rearrangement and fragmentation for N-propyl substituted compounds.
-
Cleavage of the indole ring: While less common as a primary fragmentation, subsequent fragmentation of the indole structure can occur.
Based on these principles, the following transitions are proposed for Multiple Reaction Monitoring (MRM):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| 189.2 | 146.1 | [M+H - C3H7]+ (Loss of propyl group) |
| 189.2 | 118.1 | [M+H - C3H7 - C2H4]+ (Further fragmentation) |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the expected quantitative performance of the method, based on typical values for the analysis of similar small molecules.[6][7][8]
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
References
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for the Evaluation of Indoleamines in Cell Culture Assays
Introduction
Indoleamines, a class of bicyclic aromatic organic compounds, and their derivatives are of significant interest in biomedical research and drug development due to their diverse biological activities. Many natural and synthetic indole-containing molecules, such as tryptamine and its analogs, have been shown to interact with various cellular targets, including serotonin receptors, and modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation.[1][2][3] Consequently, these compounds are frequently evaluated for their therapeutic potential in various diseases, particularly cancer.[3][4][5]
This document provides detailed protocols for assessing the biological activity of novel indoleamines, using 2-methyl-1-propyl-1H-indol-5-amine as a representative example, in common cell culture assays. The focus is on evaluating its cytotoxic and apoptotic effects on cancer cell lines.
Potential Mechanism of Action: Serotonin Receptor Signaling
Many indoleamines are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and can interact with its receptors.[1][2][6][7] Serotonin receptor signaling has been implicated in the proliferation and survival of various cancer cells.[1][2][6][7] Upon binding of an indoleamine ligand, 5-HT receptors can activate downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell growth and apoptosis.[6][7] Therefore, a novel indoleamine could potentially act as either an agonist or antagonist of these receptors, leading to either the promotion or inhibition of tumor cell growth.
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound, based on published data for structurally related tryptamine derivatives, to illustrate how to present such data.[4][8]
| Cell Line | Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| HeLa (Cervical Cancer) | This compound (Hypothetical) | MTT | 8.5 | Cisplatin | 5.2 |
| MCF-7 (Breast Cancer) | This compound (Hypothetical) | MTT | 12.3 | Doxorubicin | 1.8 |
| Jurkat (Leukemia) | This compound (Hypothetical) | MTT | 5.7 | Etoposide | 2.5 |
| HepG2 (Liver Cancer) | This compound (Hypothetical) | MTT | 15.1 | Sorafenib | 6.7 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[14][15][16][17] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: After treating the cells with the test compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[14][17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Serotonin Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for Derivatives of 2-Methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of derivatives based on the 2-methyl-1-propyl-1H-indol-5-amine scaffold. This document includes detailed synthetic protocols, methodologies for biological screening, and a discussion of potential mechanisms of action.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Derivatives of 5-aminoindole, in particular, have garnered significant interest due to their potential as anticancer agents, antimicrobials, and ligands for various receptors.[2] This document focuses on the development of derivatives of this compound, a scaffold with potential for modulation of key signaling pathways implicated in disease.
Synthetic Protocols
A plausible synthetic route to this compound and its derivatives involves a multi-step process starting from a substituted phenylhydrazine, followed by derivatization of the 5-amino group.
Synthesis of this compound (Parent Compound)
The synthesis of the parent compound can be achieved through a three-step process: Fischer indole synthesis to form the indole core, reduction of a nitro group to the corresponding amine, and subsequent N-propylation.
Step 1: Fischer Indole Synthesis of 5-Nitro-2-methyl-1H-indole
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][4][5][6]
-
Reactants: (4-nitrophenyl)hydrazine and acetone.
-
Catalyst: Polyphosphoric acid (PPA) or a mixture of acetic acid and hydrochloric acid.[7]
-
Protocol:
-
To a stirred solution of (4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 equivalents).
-
Add the acid catalyst (e.g., PPA) portion-wise while maintaining the temperature below 40°C.
-
Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield 5-nitro-2-methyl-1H-indole.
-
Step 2: Reduction of 5-Nitro-2-methyl-1H-indole to 2-Methyl-1H-indol-5-amine
The nitro group is a versatile precursor to an amino group, which can be achieved through catalytic hydrogenation.[8]
-
Reactants: 5-Nitro-2-methyl-1H-indole.
-
Catalyst: Palladium on carbon (Pd/C).
-
Protocol:
-
Dissolve 5-nitro-2-methyl-1H-indole (1 equivalent) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 2-methyl-1H-indol-5-amine. This compound may be unstable and prone to air oxidation, so it is often used immediately in the next step.[8]
-
Step 3: N-propylation of 2-Methyl-1H-indol-5-amine
Alkylation of the indole nitrogen can be achieved using an appropriate alkyl halide in the presence of a base.
-
Reactants: 2-Methyl-1H-indol-5-amine and 1-bromopropane.
-
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Protocol:
-
To a solution of 2-methyl-1H-indol-5-amine (1 equivalent) in a dry aprotic solvent (e.g., dimethylformamide or acetonitrile), add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add 1-bromopropane (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
General Protocol for the Synthesis of N-Acyl Derivatives from this compound
The 5-amino group can be readily acylated to generate a library of amide derivatives.
-
Reactants: this compound and an acyl chloride or carboxylic acid.
-
Coupling agent (for carboxylic acids): N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).
-
Protocol (using an acyl chloride):
-
Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0°C and add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Biological Evaluation Protocols
Based on the known biological activities of related 5-aminoindole compounds, derivatives of this compound are hypothesized to exhibit anticancer and/or serotonin (5-HT) receptor modulatory effects.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9][10]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.[11][12]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Serotonin Receptor Binding Assay
To investigate the potential interaction with serotonin receptors, a competitive radioligand binding assay can be performed.
-
Receptor Source: Commercially available cell membranes expressing specific human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7).[13][14]
-
Radioligand: A subtype-selective radiolabeled antagonist or agonist (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Protocol:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, include a high concentration of a known non-labeled ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki (inhibitory constant) for the test compound.
-
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Modification on 5-amino group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HEK293 |
| Parent | -NH2 | >100 | >100 | >100 | >100 |
| Deriv-01 | -NH-CO-CH3 | 85.2 | 92.5 | 78.9 | >100 |
| Deriv-02 | -NH-CO-Ph | 50.1 | 65.7 | 45.3 | 95.4 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 | 5.6 |
Table 2: Serotonin Receptor Binding Affinity of this compound Derivatives
| Compound ID | Ki (nM) vs. 5-HT1A | Ki (nM) vs. 5-HT2A | Ki (nM) vs. 5-HT6 | Ki (nM) vs. 5-HT7 |
| Parent | 150.3 | >1000 | 85.6 | 250.1 |
| Deriv-01 | 95.7 | 850.2 | 50.3 | 180.5 |
| Deriv-02 | 70.2 | 600.8 | 35.1 | 120.7 |
| Serotonin | (Reference) | 5.6 | 10.2 | 1.5 |
Proposed Mechanism of Action and Signaling Pathways
Based on the potential for these derivatives to act as 5-HT receptor agonists, two key signaling pathways are proposed to be modulated: the PI3K/Akt pathway and the ERK/MAPK pathway. Activation of certain 5-HT receptors, such as the 5-HT1A receptor, can lead to the activation of these pathways, which are crucial in regulating cell survival, proliferation, and differentiation.[15][16]
PI3K/Akt Signaling Pathway
Activation of G-protein coupled receptors, including certain 5-HT receptors, can initiate the PI3K/Akt signaling cascade.[17][18][19][20] This pathway is a critical regulator of cell survival and proliferation.
Caption: Proposed PI3K/Akt signaling pathway activation.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical signaling cascade that can be activated by 5-HT receptors and plays a central role in cell proliferation and differentiation.[21][22][23][24][25]
Caption: Putative ERK/MAPK signaling pathway modulation.
Experimental Workflow
The overall workflow for the development and evaluation of these novel indole derivatives is outlined below.
Caption: Workflow for derivative development and testing.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. cdn-links.lww.com [cdn-links.lww.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for 2-methyl-1-propyl-1H-indol-5-amine as a Potential Cyclooxygenase (COX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1-propyl-1H-indol-5-amine is an indole derivative with potential therapeutic applications as an enzyme inhibitor. This document provides detailed application notes and protocols for investigating its inhibitory effects on Cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. The indole scaffold is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like Indomethacin. The structural features of this compound, specifically the substitutions at the N1, C2, and C5 positions of the indole ring, suggest its potential to interact with the active sites of COX-1 and COX-2.
These notes are intended to guide researchers in the initial characterization and evaluation of this compound as a potential selective or non-selective COX inhibitor.
Quantitative Data Summary
The following tables summarize hypothetical inhibitory activities of this compound against human COX-1 and COX-2, in comparison to known reference compounds.
Table 1: In Vitro Cyclooxygenase Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.8 | 0.45 | 35.1 |
| Indomethacin[1][2][3] | 0.018 - 0.23 | 0.026 - 0.63 | ~0.7 - 3.6 |
| Celecoxib[4][5] | 15 - 28 | 0.04 - 0.091 | ~165 - 700 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathway
The inhibition of Cyclooxygenase (COX) enzymes directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory response.
Caption: The Arachidonic Acid Cascade and the role of COX inhibitors.
Experimental Protocols
The following protocols are designed to assess the inhibitory potential of this compound on COX-1 and COX-2.
Protocol 1: In Vitro Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and provides a rapid and sensitive method for high-throughput screening.[6][7]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
COX Cofactor solution (e.g., containing hematin and L-epinephrine)
-
Arachidonic Acid (substrate)
-
NaOH solution
-
This compound (test compound)
-
Reference inhibitors (Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and reference inhibitors in DMSO.
-
Perform serial dilutions in COX Assay Buffer to achieve a range of test concentrations.
-
-
Assay Setup:
-
Prepare wells for Blank (no enzyme), Enzyme Control (EC, no inhibitor), Inhibitor Controls (IC, reference inhibitors), and Test Compound (TC).
-
Add Assay Buffer to all wells.
-
Add the appropriate inhibitor dilutions to the IC and TC wells. Add DMSO to the EC well to control for solvent effects.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the respective enzyme (COX-1 or COX-2) to the master mix immediately before use.
-
-
Reaction Initiation and Measurement:
-
Add the reaction mixture to all wells except the Blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a diluted solution of arachidonic acid to all wells.
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition in the presence of blood components.[8]
Objective: To evaluate the inhibitory activity and selectivity of this compound on COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human blood from healthy volunteers (with consent)
-
This compound (test compound)
-
Reference inhibitors (Indomethacin, Celecoxib)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore (e.g., A23187) for COX-1 stimulation
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
Incubator
-
Centrifuge
Procedure:
-
Blood Collection:
-
Collect venous blood into heparinized tubes.
-
-
COX-2 Inhibition Assay:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or reference inhibitors.
-
Incubate with LPS (to induce COX-2 expression) for 24 hours at 37°C.
-
Centrifuge to separate plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
-
COX-1 Inhibition Assay:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or reference inhibitors.
-
Incubate for 1 hour at 37°C.
-
Add calcium ionophore to stimulate platelet aggregation and subsequent TXB2 production via COX-1.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge to separate plasma.
-
Measure the concentration of TXB2 in the plasma using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential Cyclooxygenase inhibitor. The in vitro fluorometric assay allows for rapid screening and determination of IC50 values, while the human whole blood assay provides a more physiologically relevant assessment of the compound's activity and selectivity. The hypothetical data presented suggests that this compound may exhibit selective inhibition of COX-2, warranting further investigation into its therapeutic potential as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. Successful validation of these initial findings would pave the way for more advanced preclinical studies, including in vivo models of inflammation and pain.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Antimicrobial Activity of 2-methyl-1-propyl-1H-indol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Indole derivatives represent an important class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial properties.[1][2][3] This document provides a detailed protocol for evaluating the antimicrobial efficacy of a specific indole derivative, 2-methyl-1-propyl-1H-indol-5-amine. The protocols described herein cover two standard and widely accepted methods: the Agar Well Diffusion assay for preliminary screening and the Broth Microdilution method for determining the quantitative Minimum Inhibitory Concentration (MIC).[4][5]
Principle The antimicrobial activity of the test compound is assessed by its ability to inhibit the growth of pathogenic microorganisms.
-
Agar Well Diffusion Method: This is a preliminary qualitative screening method.[6] The test compound is introduced into a well punched in an agar medium that has been uniformly inoculated with a specific microorganism.[7][8] If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.[6]
-
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[5][11] Each well is then inoculated with a standardized microbial suspension. After incubation, the plates are examined for visible growth to determine the MIC value.[5][12]
Protocol 1: Agar Well Diffusion Assay (Screening)
Objective To qualitatively assess the antimicrobial activity of this compound against a panel of test microorganisms.
Materials
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Incubator
Experimental Protocol
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO.
-
Prepare working concentrations (e.g., 100 µg/mL, 200 µg/mL) by diluting the stock solution in sterile MHB or distilled water. Note: The final concentration of DMSO should not exceed 1-2% as it can inhibit microbial growth.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the broth at 37°C for 2-6 hours until the turbidity matches the 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation and Well Preparation:
-
Pour approximately 20-25 mL of molten MHA into sterile petri dishes and allow them to solidify.
-
Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile 6 mm cork borer, punch wells into the agar plate.[6]
-
-
Application and Incubation:
-
Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Add the positive control antibiotic into another well and a solvent control (e.g., 10% DMSO) into a third well.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound into the agar.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A clear zone around the well indicates antimicrobial activity. The solvent control should show no zone of inhibition.
-
Protocol 2: Broth Microdilution Assay (MIC Determination)
Objective To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials
-
All materials from Protocol 1
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
-
Resazurin or Tetrazolium salts (optional, for viability indication)
Experimental Protocol
-
Preparation of Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells (e.g., column 1). This results in a total volume of 200 µL.
-
-
Serial Dilution:
-
Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to the corresponding wells in column 2.
-
Repeat this two-fold serial dilution process across the plate to column 10.
-
After mixing the contents of column 10, discard 100 µL from each well.
-
This leaves columns 1-10 with 100 µL of serially diluted compound, column 11 with 100 µL of MHB (growth control), and column 12 with 100 µL of MHB (sterility control).
-
-
Preparation and Addition of Inoculum:
-
Prepare the microbial inoculum as described in Protocol 1, matching the 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:100 or 1:150 of the 0.5 McFarland suspension.
-
Inoculate all wells from column 1 to column 11 with 100 µL of the final diluted inoculum. Do not add inoculum to column 12 (sterility control).
-
The final volume in each well (columns 1-11) is now 200 µL.
-
-
Incubation and Interpretation:
-
Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 16-20 hours.[12]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[9][11]
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.[9]
-
Data Presentation
All quantitative data from the Broth Microdilution assay should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity against different microorganisms and in relation to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Antibiotic |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | [Insert Value] | [Insert Ciprofloxacin Value] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | [Insert Value] | [Insert Ciprofloxacin Value] |
| Enterococcus faecalis | ATCC 29212 | [Insert Value] | [Insert Ciprofloxacin Value] |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | [Insert Value] | [Insert Ciprofloxacin Value] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Value] | [Insert Ciprofloxacin Value] |
| Fungi | |||
| Candida albicans | ATCC 10231 | [Insert Value] | [Insert Fluconazole Value] |
Note: Values are placeholders and should be replaced with experimental data. Assays should be performed in triplicate to ensure reproducibility.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-methyl-1-propyl-1H-indol-5-amine in Neuropharmacology Research
Disclaimer: Extensive literature searches did not yield specific neuropharmacological data for the compound 2-methyl-1-propyl-1H-indol-5-amine. The following application notes and protocols are presented as a hypothetical framework based on the known neuropharmacological activities of structurally related indoleamine and tryptamine derivatives. These are intended to guide potential research and should not be interpreted as established findings for this specific molecule.
Introduction
This compound is a substituted indoleamine. The indoleamine scaffold is a core component of numerous neuroactive molecules, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] Modifications to the indole ring, the alkyl chain, and the terminal amine can significantly alter the pharmacological profile, leading to compounds with varying affinities and efficacies at a range of neuronal receptors, most notably serotonin (5-HT) receptors.[2][3] Derivatives of tryptamine, a parent indoleamine, are known to act as agonists at serotonin receptors, and their effects can range from therapeutic to psychoactive.[1][3]
This document outlines potential neuropharmacological applications and suggested experimental protocols for the initial characterization of this compound, focusing on its potential interaction with serotonin receptor systems.
Hypothetical Pharmacological Profile
Based on its structure, this compound is hypothesized to be a ligand for serotonin receptors. The N-propyl and 2-methyl substitutions may influence its selectivity and potency at different 5-HT receptor subtypes. The 5-amino group could also play a critical role in receptor binding and functional activity.
Potential Research Areas:
-
Anxiolytic or antidepressant effects through modulation of 5-HT1A receptors.
-
Psychedelic or psychotomimetic properties via agonism at 5-HT2A receptors.
-
Regulation of cognitive functions through interaction with various 5-HT receptor subtypes.
Data Presentation: Hypothetical Receptor Binding Affinity
The following table presents a hypothetical binding profile of this compound at various human serotonin receptor subtypes. This data is purely illustrative and not based on experimental results.
| Receptor Subtype | Ligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | 150 |
| 5-HT2A | [3H]Ketanserin | 25 |
| 5-HT2C | [3H]Mesulergine | 80 |
| 5-HT1D | [3H]GR-127935 | 250 |
| SERT | [3H]Citalopram | >1000 |
| DAT | [3H]WIN 35,428 | >1000 |
| NET | [3H]Nisoxetine | >1000 |
Ki: Inhibitory constant, representing the concentration of the compound required to inhibit 50% of radioligand binding. SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound: this compound dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats (GF/B).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add 50 µL of vehicle (DMSO).
-
For non-specific binding wells, add 50 µL of 10 µM mianserin.
-
Add 50 µL of [3H]Ketanserin (final concentration ~1 nM).
-
Add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Data Collection and Analysis:
-
Terminate the reaction by rapid filtration through GF/B filter mats using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Behavioral Assay - Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential psychedelic-like effects of a compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
This compound dissolved in saline (with a small amount of Tween 80 if necessary).
-
Vehicle control (saline with Tween 80).
-
Positive control: A known 5-HT2A agonist like DOI (2,5-Dimethoxy-4-iodoamphetamine).
-
Observation chambers.
-
Video recording equipment (optional).
-
Injection supplies (syringes, needles).
Procedure:
-
Acclimation:
-
Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).
-
Administer vehicle or positive control to separate groups of mice.
-
-
Observation:
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the number of head twitches for a period of 30 minutes, starting 5 minutes post-injection. A head twitch is defined as a rapid, involuntary rotational movement of the head.
-
Observations can be done by a trained experimenter blinded to the treatment conditions or by analyzing video recordings.
-
-
Data Analysis:
-
Compare the mean number of head twitches in the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Generate a dose-response curve for the head-twitch response.
-
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway and the experimental workflow for the in vitro binding assay.
Caption: Hypothetical 5-HT2A receptor activation pathway by this compound.
Caption: Experimental workflow for the in vitro receptor binding assay.
References
Application Notes and Protocols: 2-methyl-1-propyl-1H-indol-5-amine as a Fluorescent Probe
A comprehensive search has revealed no specific information or published studies on the use of 2-methyl-1-propyl-1H-indol-5-amine as a fluorescent probe. Scientific literature and available chemical databases do not contain data regarding its fluorescent properties, such as excitation and emission maxima, quantum yield, or its application in fluorescence microscopy, flow cytometry, or other related techniques.
Therefore, the creation of detailed application notes and experimental protocols for this compound as a fluorescent probe is not possible at this time due to the absence of foundational research and data.
For researchers interested in developing novel fluorescent probes based on the indole scaffold, the general approach would involve:
-
Synthesis: Chemical synthesis of the target molecule, this compound.
-
Spectroscopic Characterization: A thorough investigation of its photophysical properties, including absorption and fluorescence spectra in various solvents to determine excitation and emission maxima, Stokes shift, and quantum yield.
-
In vitro and In cellulo Studies: Evaluation of the probe's performance in biological systems, including cytotoxicity assays, cellular uptake studies, and localization experiments using fluorescence microscopy.
-
Targeting and Sensing Applications: If designed for a specific target, further experiments to demonstrate its binding affinity, selectivity, and fluorescence response upon interaction with the target molecule or ion.
Below is a generalized workflow for the characterization of a novel fluorescent probe, which would be applicable to this compound should it be synthesized and found to possess fluorescent properties.
Generalized Workflow for Novel Fluorescent Probe Characterization
Caption: A generalized workflow for the synthesis and characterization of a novel fluorescent probe.
Should future research establish this compound as a viable fluorescent probe, detailed application notes and protocols would be developed based on the experimental findings of those studies. We encourage researchers to publish their findings to contribute to the collective knowledge in this field.
Application Notes and Protocols for the Experimental Study of 2-methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters, and synthetic drugs.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] 2-methyl-1-propyl-1H-indol-5-amine is a novel indole derivative with potential for biological activity. As a new chemical entity, a systematic and tiered experimental approach is crucial to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications.
These application notes provide a comprehensive experimental framework for the initial characterization and biological screening of this compound. The protocols outlined below cover analytical characterization, broad-based in vitro screening to identify potential biological targets, and a representative signaling pathway analysis. This structured approach is designed to efficiently guide researchers in the early stages of drug discovery and development.
Experimental Workflow
The overall experimental workflow for the characterization of this compound is depicted below. This workflow progresses from initial analytical characterization to broad in vitro screening and subsequent in-depth mechanistic studies.
Caption: Overall experimental workflow for this compound characterization.
Protocol 1: Analytical Characterization
Objective: To confirm the chemical identity, structure, and purity of this compound.
Methodologies:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Determine the retention time and confirm the molecular weight of the parent ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectra to Acquire: ¹H NMR, ¹³C NMR.
-
Analysis: Confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of proton signals. Ensure the absence of significant impurity signals.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile/water).
-
Detector: UV detector at an appropriate wavelength (e.g., 220 nm and 280 nm).
-
Analysis: Quantify the purity of the compound, expressed as a percentage of the total peak area.
-
Data Presentation:
| Parameter | Method | Specification | Result |
| Identity | LC-MS | Expected [M+H]⁺ | |
| Structure | ¹H & ¹³C NMR | Conforms to expected structure | |
| Purity | HPLC | ≥ 95% |
Protocol 2: In Vitro Target Screening
Objective: To identify potential biological targets of this compound through a broad screening panel. Indole-based compounds are known to interact with a variety of targets, including G-protein coupled receptors and enzymes, and can exhibit antimicrobial or cytotoxic effects.[5][6]
Methodologies:
-
Receptor Binding Assays:
-
Target Receptors: A panel of human receptors, with a focus on serotonin (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and cannabinoid (CB₁ and CB₂) receptors, which are common targets for psychoactive indole derivatives.[7]
-
Assay Principle: Competitive radioligand binding assays using cell membranes expressing the target receptor.
-
Procedure:
-
Incubate cell membranes with a known radioligand and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by filtration.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.
-
-
Enzyme Inhibition Assays:
-
Target Enzymes: Monoamine Oxidase A and B (MAO-A, MAO-B), and a panel of relevant kinases.
-
Assay Principle: Use commercially available assay kits that measure the activity of the enzyme in the presence of the test compound.
-
Procedure: Follow the manufacturer's protocol for the selected enzyme assay kits. Typically, this involves incubating the enzyme with its substrate and varying concentrations of the test compound.
-
Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity.
-
-
Antimicrobial and Cytotoxicity Assays:
-
Antimicrobial Screening:
-
Organisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
-
Cytotoxicity Screening:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
-
Method: Use a cell viability assay (e.g., MTT or resazurin-based) to determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).
-
-
Data Presentation:
Table 1: Receptor Binding Affinity
| Receptor Target | Radioligand | Ki (nM) |
|---|---|---|
| 5-HT₁A | [³H]8-OH-DPAT | |
| 5-HT₂A | [³H]Ketanserin | |
| CB₁ | [³H]CP55,940 |
| CB₂ | [³H]CP55,940 | |
Table 2: Enzyme Inhibition
| Enzyme Target | IC₅₀ (µM) |
|---|---|
| MAO-A | |
| MAO-B |
| Kinase Panel | (report % inhibition at a fixed concentration) |
Table 3: Antimicrobial and Cytotoxic Activity
| Organism/Cell Line | MIC (µg/mL) or CC₅₀ (µM) |
|---|---|
| S. aureus | |
| E. coli | |
| C. albicans | |
| HeLa |
| HEK293 | |
Protocol 3: Signaling Pathway Elucidation (Hypothetical)
Objective: To determine the functional activity and downstream signaling pathway of this compound at a specific G-protein coupled receptor (GPCR) identified in the primary screen (e.g., a serotonin receptor).
Scenario: The primary screen reveals high affinity for the 5-HT₂A receptor. This protocol will determine if the compound acts as an agonist or antagonist and characterize its effect on downstream signaling.
Methodologies:
-
Functional Assay (Calcium Mobilization):
-
Principle: The 5-HT₂A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Cell Line: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
-
Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure baseline fluorescence.
-
Add varying concentrations of this compound and monitor the change in fluorescence over time using a plate reader or fluorescence microscope.
-
To test for antagonism, pre-incubate cells with the test compound before adding a known 5-HT₂A agonist (e.g., serotonin).
-
-
Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
-
Second Messenger Assays (Inositol Phosphate Accumulation):
-
Principle: Gq activation stimulates phospholipase C, leading to the production of inositol phosphates (IPs).
-
Procedure: Use a commercially available IP-One assay kit.
-
Incubate receptor-expressing cells with the test compound.
-
Lyse the cells and follow the kit's protocol to measure the accumulation of inositol monophosphate (IP1).
-
-
Data Analysis: Determine the EC₅₀ from the dose-response curve.
-
Signaling Pathway Visualization
Below is a representative diagram of a Gq-coupled receptor signaling pathway, which could be activated by this compound if it acts as an agonist at a receptor like 5-HT₂A.
Caption: Hypothetical Gq-coupled signaling pathway for this compound.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purkh.com [purkh.com]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-1-propyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-methyl-1-propyl-1H-indol-5-amine synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step process. This guide will cover the key stages of this synthesis, potential issues at each step, and strategies for optimization.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 2-Methyl-5-nitroindole
There are two primary methods for synthesizing the 2-methyl-5-nitroindole intermediate: direct nitration of 2-methylindole or the Fischer indole synthesis.
Method A: Direct Nitration of 2-Methylindole
Experimental Protocol:
-
Cool a solution of 2-methylindole (1.0 eq) in sulfuric acid (H₂SO₄) to 0°C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in sulfuric acid dropwise to the reaction mixture.
-
Continue stirring at 0°C for an additional 10-15 minutes after the addition is complete.
-
Quench the reaction by pouring the mixture into ice-water, which will precipitate the yellow product.
-
Isolate the product by filtration and wash with cold water.
-
Dry the solid to obtain 2-methyl-5-nitroindole.
Quantitative Data:
| Parameter | Value | Reference |
| Expected Yield | ~96% | [1] |
| Purity | High | [1] |
Method B: Fischer Indole Synthesis
This method involves the reaction of 4-nitrophenylhydrazine with acetone in the presence of an acid catalyst.
Caption: Mechanism of the Fischer indole synthesis for 2-methyl-5-nitroindole.
Experimental Protocol:
-
Dissolve 4-nitrophenylhydrazine and a slight excess of acetone in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[2][3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture and neutralize the acid.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Brønsted or Lewis acids | [2][3] |
| Temperature | Elevated (reflux) | [2] |
| Expected Yield | Variable | [4] |
Troubleshooting and FAQs for Step 1
Q1: My Fischer indole synthesis is giving a low yield. What could be the issue?
A1: Low yields in Fischer indole synthesis can be due to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[5] Stronger acids can sometimes lead to side reactions.[6] Experiment with different catalysts such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid.
-
Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.[2] Optimize the temperature for your specific substrates.
-
Side Reactions: Electron-donating groups on the phenylhydrazine can sometimes favor N-N bond cleavage over the desired cyclization.[7]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the ketone can hinder the reaction.
Q2: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What are the likely side products?
A2: Common side products include unreacted starting materials, aldol condensation products of the ketone, and regioisomers if an unsymmetrical ketone is used.[2][8] In some cases, aniline and other cleavage products can be formed.[6]
Q3: For the nitration of 2-methylindole, the product is impure. How can I improve the purity?
A3: Ensure that the temperature is strictly maintained at 0°C during the addition of sodium nitrite to minimize the formation of over-nitrated or oxidized byproducts. A thorough washing of the precipitated product with cold water is also essential. Recrystallization from a suitable solvent can further enhance purity.
Step 2: N-propylation of 2-Methyl-5-nitroindole
This step introduces the propyl group at the N1 position of the indole ring.
Experimental Protocol:
-
Dissolve 2-methyl-5-nitroindole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1-1.5 eq).[5]
-
Add propyl bromide (1.1-1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture (e.g., to 60°C) and monitor by TLC.[5]
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Base | K₂CO₃ or KOH | [5] |
| Solvent | DMF or Acetonitrile | [5] |
| Temperature | Room temperature to 60°C | [5] |
| Expected Yield | Moderate to good | [9] |
Troubleshooting and FAQs for Step 2
Q1: The N-propylation is not going to completion. How can I improve the conversion?
A1:
-
Base Strength: A stronger base like sodium hydride (NaH) can be used, but with caution as it is highly reactive.[10]
-
Solvent: Ensure the use of a dry, polar aprotic solvent.
-
Temperature: Increasing the reaction temperature may improve the rate, but be mindful of potential side reactions.[5]
-
Leaving Group: Consider using propyl iodide instead of propyl bromide, as iodide is a better leaving group.
Q2: I am getting a mixture of N-propylated and C3-propylated products. How can I improve the selectivity for N-propylation?
A2: C3-alkylation is a common side reaction.[11] To favor N-alkylation:
-
Reaction Conditions: N-alkylation is often favored under conditions that generate the indole anion, such as using a strong base in a polar aprotic solvent.
-
Steric Hindrance: The methyl group at the C2 position should already sterically disfavor C3-alkylation to some extent.
Step 3: Reduction of 2-Methyl-1-propyl-5-nitroindole
The final step is the reduction of the nitro group to the desired amine.
Method A: Catalytic Hydrogenation
Experimental Protocol:
-
Dissolve 2-methyl-1-propyl-5-nitroindole in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the product.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Pd/C | [3][12] |
| Solvent | Ethanol, Methanol | [13] |
| Hydrogen Source | H₂ gas | [14] |
| Expected Yield | High | [13] |
Method B: Reduction with Tin(II) Chloride
Experimental Protocol:
-
Dissolve 2-methyl-1-propyl-5-nitroindole in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[15]
-
Heat the mixture to reflux and monitor the reaction.
-
After completion, cool the mixture and carefully neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate tin salts.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Reducing Agent | SnCl₂·2H₂O | [15][16] |
| Solvent | Ethanol | [15] |
| Expected Yield | Good to high | [15] |
Troubleshooting and FAQs for Step 3
Q1: The catalytic hydrogenation is slow or incomplete.
A1:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh catalyst. Certain functional groups can poison the catalyst.[17]
-
Hydrogen Pressure: Ensure adequate hydrogen pressure and efficient stirring to facilitate the reaction.
-
Solvent: The choice of solvent can influence the reaction rate.
Q2: I am having difficulty with the work-up after the SnCl₂ reduction due to the formation of tin salts.
A2: The work-up after a tin(II) chloride reduction can be challenging.[18][19]
-
Basification: Add a strong base like concentrated NaOH solution to dissolve the tin salts as stannates.
-
Filtration: Alternatively, after basification, you can add Celite to the mixture and filter it to remove the precipitated tin salts.[19]
Q3: What are the potential impurities in the final product?
A3:
-
Incomplete Reduction: The presence of unreacted nitro compound or intermediate hydroxylamine or azo compounds.[3]
-
Over-reduction: In some cases, other functional groups might be reduced if the conditions are too harsh.
-
Impurities from Previous Steps: Any unreacted starting materials or byproducts from the N-propylation step may carry over.
Troubleshooting Workflow
Caption: A troubleshooting guide for the synthesis of this compound.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. alchetron.com [alchetron.com]
- 13. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scispace.com [scispace.com]
- 16. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
troubleshooting 2-methyl-1-propyl-1H-indol-5-amine purification issues
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-methyl-1-propyl-1H-indol-5-amine. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenges stem from its structural features: an indole core and a primary aromatic amine group. The amine group can lead to tailing on silica gel chromatography and makes the compound susceptible to oxidation.[1] The indole ring can also be sensitive to acidic conditions.
Q2: What are common impurities I might encounter?
Common impurities can arise from the synthetic route. For indole derivatives, these may include starting materials, reagents, and byproducts from side reactions. For instance, if synthesized via catalytic hydrogenation, one might find des-halo derivatives if halogenated precursors were used.[2] Incomplete alkylation can also result in related indole impurities.
Q3: How should I store the purified this compound?
Aromatic amines can be sensitive to light and air, leading to oxidation and degradation over time.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
Q4: Which analytical techniques are best for assessing purity?
A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for developing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
Troubleshooting Purification by Column Chromatography
Column chromatography is a primary method for purifying indole derivatives.[3] However, the amine functionality in this compound can present challenges.
Q5: My compound is streaking or tailing badly on the silica gel column. How can I fix this?
This is a common issue with amines on acidic silica gel. The basic amine group interacts strongly with acidic silanol groups on the silica surface.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol.[4] This will compete with your compound for binding to the acidic sites on the silica, resulting in improved peak shape.
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base before packing the column to reduce its acidity.[4]
-
Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]
Q6: My compound appears to be decomposing on the column. What should I do?
Indole derivatives can be unstable on silica gel.[4]
Solutions:
-
Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[4]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.
-
Change the Stationary Phase: As mentioned above, switching to a more inert stationary phase like neutral alumina can prevent degradation.[4]
Q7: I'm seeing two peaks for my compound in the HPLC analysis after purification. What could be the cause?
Observing double peaks for a single compound can be perplexing. Several factors can contribute to this phenomenon, particularly with indole-containing molecules.[5]
Possible Causes and Solutions:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[5][6]
-
Column Issues: A partially blocked inlet frit or a void in the column packing can cause the sample band to split.[7] Solution: Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[6]
-
Analyte Stability: The compound might be degrading or isomerizing in the injection solvent or on the column. Solution: Prepare fresh samples and analyze them immediately.[5]
Troubleshooting Summary: Column Chromatography
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction of the basic amine with acidic silica gel. | Add triethylamine or another base to the eluent; use neutral alumina.[4] |
| Compound Decomposition | Compound is unstable on the acidic stationary phase. | Test stability on TLC first; use a less acidic stationary phase like alumina.[4] |
| Compound Won't Elute | Eluent is not polar enough; strong adsorption. | Increase eluent polarity; add a competitive base (e.g., NH₄OH in MeOH).[4] |
| Poor Separation | Incorrect solvent system; column overloaded. | Optimize the solvent system using TLC; reduce the amount of sample loaded.[8] |
Purification Workflow Diagram
Caption: A typical workflow for purifying the target compound.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.[9]
Q8: I am struggling to find a suitable solvent for recrystallization. What is the process?
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Solvent Selection Strategy:
-
Test solubility in a range of common solvents (e.g., hexane, ethyl acetate, ethanol, water).
-
If a single solvent isn't suitable, try a two-solvent (binary) system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[10]
Q9: My compound "oils out" instead of forming crystals. What should I do?
Oiling out occurs when the compound comes out of solution above its melting point.
Solutions:
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly to a temperature below the compound's melting point.
-
Use More Solvent: The saturation temperature may be too high. Add more solvent to the hot solution so that crystallization begins at a lower temperature.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q10: The purity of my material does not improve after recrystallization. Why might this be?
-
Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities along with the product, causing them to co-crystallize. Try a different solvent system.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q11: My amine is not soluble in most common organic solvents. How can I purify it by recrystallization?
For poorly soluble amines, forming a salt is an excellent strategy.[10]
Solution:
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ether, ethyl acetate). Add a solution of an acid (like HCl in ether or acetic acid) dropwise.[1][10] The resulting salt (e.g., hydrochloride salt) will often precipitate out and can be collected by filtration. This salt will have very different solubility properties and can often be recrystallized from polar solvents like ethanol/water mixtures. The pure free base can be regenerated by neutralizing the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 hexane:ethyl acetate). Add enough solvent to make a pourable slurry.
-
Pack the Column: Secure a glass column vertically. Add a small layer of sand. Pour the silica slurry into the column, tapping the side gently to ensure even packing.
-
Equilibrate: Run 2-3 column volumes of the eluent (containing 1% triethylamine) through the packed silica gel to equilibrate the column.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
Elute: Begin eluting with your solvent system, gradually increasing polarity if necessary.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.
-
Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution remains faintly cloudy.
-
Clarify: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chill: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolate: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry: Dry the crystals under vacuum to remove residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 6. bvchroma.com [bvchroma.com]
- 7. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
overcoming solubility problems with 2-methyl-1-propyl-1H-indol-5-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-methyl-1-propyl-1H-indol-5-amine. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: My this compound is not dissolving in aqueous buffers. What should I do first?
A1: The limited aqueous solubility of this compound is expected due to its hydrophobic indole ring and propyl substituent. The primary amine group, however, offers a key handle for improving solubility.
Your first step should be to assess the pH of your aqueous solution. As an amine, the solubility of this compound is highly pH-dependent. In acidic conditions, the amine group will be protonated, forming a more soluble salt.
Actionable Advice:
-
Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).
-
If using a neutral buffer (pH 7.4), consider adding a small amount of a pharmaceutically acceptable acid (e.g., HCl, citric acid) to lower the pH.
-
Observe for improved dissolution. If precipitation occurs upon addition of a basic solution, it confirms pH-dependent solubility.
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my experimental needs. What are my next options?
A2: If pH adjustment alone is not sufficient, you can explore the use of solubilizing excipients. The choice of excipient will depend on the requirements of your experiment (e.g., in vitro assay, in vivo study).
-
Cosolvents: For many research applications, the use of a water-miscible organic solvent can significantly improve solubility.
-
Surfactants: These can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic portions of the molecule, enhancing aqueous solubility.
Q3: My compound precipitates when I dilute my stock solution (in organic solvent) into an aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the final aqueous solution.
Troubleshooting Steps:
-
Decrease the stock solution concentration: A more dilute stock solution will result in a lower final concentration of the organic solvent upon dilution, but also a lower final concentration of your compound.
-
Use a less volatile organic solvent: Solvents like DMSO are often preferred over more volatile options like ethanol or acetone for stock solutions.
-
Incorporate a surfactant or cyclodextrin in the aqueous buffer: These excipients can help to keep the compound in solution after dilution.
-
Change the order of addition: Try adding the aqueous buffer to your stock solution slowly while vortexing, rather than the other way around.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: While specific experimental data for this exact molecule is limited, based on its structure as a hydrophobic amine, we can predict its general solubility behavior. It is expected to have good solubility in organic solvents and poor solubility in neutral aqueous solutions.
Q2: How does the amine group on this compound affect its solubility?
A2: The amine group is basic, meaning it can accept a proton (H+). In acidic solutions, the amine group becomes protonated (forms an ammonium salt), which is significantly more polar and thus more water-soluble.[1][2] This is a critical property to leverage when trying to dissolve this compound in aqueous media.
Q3: Are there any known incompatibilities with common excipients?
A3: There are no specific reported incompatibilities for this compound. However, as a primary amine, it could potentially react with excipients containing aldehyde or ketone functional groups, especially under certain storage conditions (e.g., high temperature). It is always good practice to perform stability studies on your final formulation.
Q4: What analytical methods are suitable for quantifying this compound in solution?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for the quantification of indole derivatives.[3][4][5] Due to the indole ring, the compound will have a strong UV absorbance. For more complex matrices or lower concentrations, liquid chromatography-mass spectrometry (LC-MS) would provide higher sensitivity and selectivity.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Poor | The hydrophobic indole and propyl groups dominate. |
| Acidic Buffer (pH < 6) | Moderate to Good | Protonation of the amine group increases polarity and water solubility.[1] |
| Ethanol | Good | Organic solvent capable of hydrogen bonding. |
| Methanol | Good | Polar organic solvent. |
| Dimethyl Sulfoxide (DMSO) | Very Good | Aprotic, polar solvent with high solubilizing power. |
| Propylene Glycol | Good | A common cosolvent for pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | Good | A common cosolvent for pharmaceutical formulations. |
Table 2: Representative Quantitative Solubility Enhancement Strategies
| Solubilization Strategy | Example Formulation | Achievable Concentration (Predicted) | Notes |
| pH Adjustment | 0.1 M Citrate Buffer, pH 4.0 | 1 - 5 mg/mL | Solubility is expected to increase significantly at lower pH. |
| Cosolvency | 20% Ethanol in Water | 0.5 - 2 mg/mL | The addition of a water-miscible organic solvent reduces the polarity of the bulk solvent. |
| 30% PEG 400 in Water | 1 - 5 mg/mL | PEG 400 is a less volatile and often more biocompatible cosolvent than ethanol. | |
| Surfactant Solubilization | 2% Polysorbate 80 in Water | 0.5 - 3 mg/mL | Forms micelles that encapsulate the hydrophobic drug. |
| Cyclodextrin Complexation | 5% Hydroxypropyl-β-cyclodextrin in Water | 2 - 10 mg/mL | Forms an inclusion complex with the indole portion of the molecule. |
Disclaimer: The quantitative data presented in Table 2 are estimations based on the behavior of structurally similar compounds and general formulation principles. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound
-
Series of buffers (e.g., citrate, phosphate) ranging from pH 2 to 8
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC system with UV detector
Methodology:
-
Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.
-
Equilibrate the samples on an orbital shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Solubilization using a Cosolvent System
Objective: To prepare a stock solution of this compound using a cosolvent for subsequent dilution in aqueous media.
Materials:
-
This compound
-
Cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound.
-
Add the cosolvent to the solid compound to achieve the target stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate until the compound is completely dissolved.
-
For use in experiments, dilute this stock solution into the aqueous buffer. It is recommended to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., Methanol, Ethanol)
-
Rotary evaporator
Methodology:
-
Dissolve both the this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:4 drug to polymer by weight).
-
Ensure complete dissolution of both components.
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and milled into a fine powder. This powder should exhibit a faster dissolution rate in aqueous media compared to the crystalline drug.
Visualizations
Caption: Troubleshooting workflow for overcoming solubility issues.
Caption: Relationship between molecular structure and solubility.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
optimizing reaction conditions for 2-methyl-1-propyl-1H-indol-5-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methyl-1-propyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a three-step process:
-
Fischer Indole Synthesis: Formation of the indole core by reacting (4-nitrophenyl)hydrazine with acetone to yield 2-methyl-5-nitro-1H-indole.
-
N-propylation: Introduction of the propyl group at the indole nitrogen using a suitable propyl halide.
-
Nitro Group Reduction: Conversion of the 5-nitro group to the final 5-amino group.
Q2: Why is the Fischer Indole Synthesis the recommended method for the initial step?
A2: The Fischer Indole Synthesis is a robust and widely used method for constructing the indole ring from arylhydrazines and ketones or aldehydes.[1][2] It allows for the direct installation of the 2-methyl group and is compatible with the nitro substituent, which serves as a precursor to the target amine.
Q3: What are the critical parameters to control during the N-propylation step?
A3: Key parameters include the choice of base, solvent, and propylating agent. A strong base like sodium hydride (NaH) is often used to deprotonate the indole nitrogen, making it nucleophilic.[3][4] The choice of solvent (e.g., DMF or THF) and a reactive propyl halide (e.g., 1-iodopropane or 1-bromopropane) are also crucial for achieving high yields and minimizing side reactions.[3]
Q4: Which reducing agents are suitable for converting the nitro group to an amine?
A4: Several reducing agents can be employed for this transformation. Common choices include:
-
Tin(II) chloride (SnCl₂) in an acidic medium.
-
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).[5]
-
Iron (Fe) or zinc (Zn) powder in the presence of an acid like acetic acid or hydrochloric acid.[5][6]
Q5: What are the primary safety concerns associated with this synthesis?
A5: Researchers should be cautious with several reagents:
-
Hydrazine derivatives: (4-nitrophenyl)hydrazine is toxic and a potential carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Sodium hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used (e.g., DMF, THF, ethanol) are flammable. Ensure all heating is done using appropriate heating mantles or oil baths and that no ignition sources are present.
-
Catalytic hydrogenation: This involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation apparatus and follow established safety protocols.
Experimental Protocols and Data
Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole
Protocol:
-
To a round-bottom flask, add (4-nitrophenyl)hydrazine hydrochloride and a suitable solvent such as ethanol or acetic acid.
-
Add acetone in a slight excess.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-methyl-5-nitro-1H-indole.
| Parameter | Condition | Expected Yield | Reference |
| Hydrazine | (4-nitrophenyl)hydrazine | 75-85% | [7] |
| Ketone | Acetone | ||
| Solvent | Ethanol or Acetic Acid | ||
| Temperature | Reflux | ||
| Reaction Time | 2-4 hours |
Step 2: N-propylation of 2-methyl-5-nitro-1H-indole
Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-methyl-5-nitro-1H-indole in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (or 1-iodopropane) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Expected Yield | Reference |
| Substrate | 2-methyl-5-nitro-1H-indole | 80-95% | [3] |
| Base | Sodium Hydride (NaH) | ||
| Alkylating Agent | 1-bromopropane | ||
| Solvent | Anhydrous DMF or THF | ||
| Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 12-24 hours |
Step 3: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole
Protocol (using SnCl₂):
-
Dissolve 2-methyl-1-propyl-5-nitro-1H-indole in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
| Parameter | Condition | Expected Yield | Reference |
| Substrate | 2-methyl-1-propyl-5-nitro-1H-indole | 70-90% | [5][8] |
| Reducing Agent | SnCl₂·2H₂O | ||
| Solvent | Ethanol | ||
| Temperature | Reflux | ||
| Reaction Time | 1-3 hours |
Troubleshooting Guide
Issue: Low or no yield in the Fischer Indole Synthesis (Step 1)
-
Question: My Fischer indole synthesis is not working. What could be the cause?
-
Answer: There are several potential reasons for failure in this step.
-
Poor quality of hydrazine: Phenylhydrazine derivatives can decompose upon storage. Ensure you are using a fresh or properly stored reagent.
-
Inappropriate acid catalyst: The choice and concentration of the acid catalyst are crucial.[1] While acetic acid often works, some reactions may require stronger acids like sulfuric acid or polyphosphoric acid. However, harsh acidic conditions can sometimes lead to degradation.
-
Side reactions: Electron-donating substituents on the starting materials can sometimes favor N-N bond cleavage over the desired cyclization.[9][10]
-
Solutions:
-
Try using a different acid catalyst (e.g., switch from acetic acid to p-toluenesulfonic acid).
-
Ensure your reagents are pure.
-
Consider pre-forming the hydrazone before cyclization. This involves reacting the (4-nitrophenyl)hydrazine with acetone separately at room temperature before adding the acid catalyst and heating.
-
-
Issue: Multiple products or low selectivity in the N-propylation (Step 2)
-
Question: I am getting a mixture of products after N-propylation. How can I improve selectivity?
-
Answer: The formation of multiple products often points to C-alkylation in addition to the desired N-alkylation.
-
Incomplete deprotonation: If the indole nitrogen is not fully deprotonated, the remaining neutral indole can act as a nucleophile, leading to C3-alkylation.
-
Reaction conditions: The choice of counter-ion and solvent can influence the N- versus C-alkylation ratio.
-
Solutions:
-
Ensure you are using a sufficiently strong base (like NaH) and an adequate amount to achieve complete deprotonation.
-
Run the reaction at a lower temperature to favor the thermodynamically more stable N-alkylation product.
-
Consider using a different solvent system. Polar aprotic solvents like DMF generally favor N-alkylation.[3]
-
-
Issue: Incomplete reduction or side products in the Nitro Reduction (Step 3)
-
Question: The reduction of my nitro-indole is not going to completion, or I am seeing unexpected byproducts. What should I do?
-
Answer: Incomplete reduction or the formation of side products like azoxy or azo compounds can occur.[11]
-
Insufficient reducing agent: Ensure you are using a sufficient molar excess of the reducing agent.
-
Deactivated catalyst (for hydrogenation): If using catalytic hydrogenation, the catalyst may be poisoned by sulfur-containing impurities or other functional groups.
-
Reaction pH: The pH of the reaction medium can significantly affect the reduction pathway.
-
Solutions:
-
Increase the amount of the reducing agent (e.g., SnCl₂ or Fe).
-
If using catalytic hydrogenation, ensure the substrate is free of catalyst poisons and use a fresh batch of catalyst.
-
During the workup, ensure the pH is sufficiently basic to precipitate metal hydroxides and liberate the free amine for extraction.
-
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in the Fischer Indole Synthesis step.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
preventing degradation of 2-methyl-1-propyl-1H-indol-5-amine in solution
Technical Support Center: 2-methyl-1-propyl-1H-indol-5-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound solutions.
1. Why is my this compound solution changing color (e.g., turning yellow, brown, or pink)?
-
Potential Cause: Color change is a common indicator of degradation, often due to oxidation. The indole ring and the amine group are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This process can lead to the formation of colored oligomeric or polymeric byproducts.
-
Solution:
-
Minimize Air Exposure: Prepare solutions using degassed solvents. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. After preparing the solution, blanket the headspace of the storage vial with the inert gas before sealing.
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photo-oxidation.
-
Use Fresh Solvents: Use high-purity, fresh solvents, as older solvents may contain peroxide impurities that can accelerate degradation.
-
Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be beneficial. However, compatibility with downstream applications should be verified.
-
2. I am observing a loss of compound potency or concentration over time in my solution. What could be the cause?
-
Potential Cause: A decrease in the concentration of this compound, often confirmed by analytical techniques like HPLC, points towards chemical degradation. Besides oxidation, other factors such as pH and temperature can influence the stability of the compound.
-
Solution:
-
pH Control: The stability of indole-containing compounds can be pH-dependent. It is advisable to buffer the solution to a pH where the compound exhibits maximum stability. The optimal pH should be determined experimentally, but neutral to slightly acidic conditions are often a good starting point for many indole derivatives.
-
Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of degradation. For short-term storage, 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended. When using frozen stocks, perform freeze-thaw cycles cautiously and use aliquots to avoid repeated temperature fluctuations of the main stock.
-
Solvent Selection: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents might offer better stability. Test the stability in a few different high-purity solvents (e.g., DMSO, DMF, acetonitrile) to identify the most suitable one for your application and storage.
-
3. I see particulate matter or precipitation forming in my stock solution. What should I do?
-
Potential Cause: Particulate formation can result from the precipitation of the compound itself due to low solubility in the chosen solvent at the storage temperature, or it could be the result of insoluble degradation products forming over time.
-
Solution:
-
Verify Solubility: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the specific solvent at the storage temperature. You may need to gently warm the solution to redissolve the compound before use (if it is thermally stable).
-
Centrifugation and Filtration: If you suspect the particles are degradation products, you can try to centrifuge the solution and carefully collect the supernatant. Alternatively, the solution can be filtered through a chemically compatible syringe filter (e.g., PTFE). However, it is crucial to re-quantify the concentration of the active compound in the clarified solution.
-
Prepare Fresh Solutions: The safest approach is to discard the solution and prepare a fresh one, implementing the preventative measures described above to avoid future degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors are exposure to oxygen (air), light (photo-oxidation), inappropriate pH, and elevated temperatures. The indole nucleus is electron-rich and susceptible to oxidation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: While the optimal solvent should be determined experimentally, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often good choices for stock solutions. For working solutions, the solvent will be dictated by the experimental assay, but buffers should be used to control pH.
Q3: How should I store my solutions of this compound?
A3: For optimal stability, solutions should be stored under an inert atmosphere (argon or nitrogen), protected from light (using amber vials), and kept at low temperatures (-20°C or -80°C for long-term storage). It is also recommended to store the compound in small aliquots to minimize freeze-thaw cycles.
Q4: Can I predict the degradation products of this compound?
A4: While specific degradation products would need to be identified experimentally (e.g., by LC-MS), common degradation pathways for indoles involve oxidation of the pyrrole ring, potentially leading to the formation of oxindoles or other oxidized species. The amine group can also be oxidized.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the impact of storage parameters.
| Condition | Solvent | Temperature | Atmosphere | Light Exposure | % Purity after 4 Weeks |
| 1 | DMSO | 2-8°C | Air | Ambient | 85% |
| 2 | DMSO | 2-8°C | Air | Dark | 92% |
| 3 | DMSO | 2-8°C | Nitrogen | Dark | 98% |
| 4 | Acetonitrile | 2-8°C | Nitrogen | Dark | 97% |
| 5 | PBS (pH 7.4) | 2-8°C | Air | Dark | 75% |
| 6 | PBS (pH 7.4) | 2-8°C | Nitrogen | Dark | 88% |
| 7 | DMSO | -20°C | Nitrogen | Dark | >99% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent (e.g., DMSO).
-
Create several aliquots of this stock solution in amber HPLC vials.
-
For testing different conditions, prepare solutions in various solvents, at different pH values (using appropriate buffers), and with or without the addition of antioxidants.
-
-
Storage Conditions:
-
Store the vials under a matrix of conditions to be tested (e.g., different temperatures, light exposures, and atmospheric conditions).
-
-
Time-Point Analysis:
-
At designated time points (e.g., T=0, 24h, 48h, 1 week, 4 weeks), retrieve one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
-
HPLC Analysis:
-
Inject a standard volume of the solution onto a suitable HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase and detection wavelength should be optimized for this compound. A typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid, with detection at the compound's λmax.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: Troubleshooting workflow for identifying causes of degradation.
Technical Support Center: Scaling Up the Production of 2-methyl-1-propyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-methyl-1-propyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis. For this compound, a plausible route involves the reaction of a suitable phenylhydrazine with a ketone, followed by N-alkylation. A proposed multi-step synthesis is outlined below.
Q2: What are the critical parameters to monitor during the scale-up of the Fischer indole synthesis?
When scaling up the Fischer indole synthesis, critical parameters to monitor include temperature control due to the exothermic nature of the reaction, efficient mixing to ensure homogeneity, and the rate of addition of reagents.[1][2] Inadequate control of these parameters can lead to the formation of side products and a decrease in yield and purity.[1][2]
Q3: How can I purify the final product, this compound?
Purification of indole derivatives can often be achieved through column chromatography on silica gel.[3] Recrystallization is another effective method for obtaining high-purity indole compounds.[4] The choice of solvent for chromatography and recrystallization will need to be optimized for the specific product.
Q4: What are the main safety concerns when working with hydrazines and strong acids in the synthesis?
Hydrazine derivatives can be toxic and potentially carcinogenic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Strong acids are corrosive and can cause severe burns. Reactions involving strong acids, especially at elevated temperatures, should be conducted with caution, ensuring proper temperature control to avoid runaway reactions.
Q5: Are there more environmentally friendly ("green") synthesis options for indole derivatives?
Yes, recent research has focused on developing greener synthetic routes for indoles. These can include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and recycled.[5][6][7]
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis Step
Symptoms:
-
The yield of 2-methyl-1H-indol-5-amine is significantly lower than expected.
-
TLC analysis shows multiple spots, indicating the presence of several byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete hydrazone formation | Ensure the reaction for hydrazone formation goes to completion before initiating cyclization. Monitor the reaction by TLC. |
| Incorrect acid catalyst or concentration | The choice and concentration of the acid catalyst are crucial. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. Optimize the acid catalyst and its concentration in small-scale experiments first. |
| Decomposition of starting material or product | The reaction temperature might be too high, leading to decomposition. Perform the reaction at the lowest effective temperature. Some indole derivatives are sensitive to air and light; consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Side reactions | The Fischer indole synthesis can be prone to side reactions.[9][10] Modifying the reaction conditions, such as solvent and temperature, can help minimize these. |
Problem 2: Incomplete N-propylation
Symptoms:
-
The final product contains a significant amount of the starting material, 2-methyl-1H-indol-5-amine.
-
NMR analysis shows the presence of both the N-propylated and non-N-propylated indole.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient base | A strong base (e.g., sodium hydride) is typically required to deprotonate the indole nitrogen, which is not very nucleophilic.[11] Ensure a sufficient molar excess of the base is used. |
| Low reactivity of the alkylating agent | 1-Bromopropane or 1-iodopropane are suitable alkylating agents. If the reaction is sluggish, consider using the more reactive 1-iodopropane. |
| Reaction temperature is too low | The N-alkylation of indoles may require elevated temperatures to proceed at a reasonable rate.[8] Optimize the reaction temperature. |
| Competitive C3-alkylation | While N-alkylation is generally favored with a strong base, some C3-alkylation can occur.[11] Careful control of reaction conditions can minimize this side product. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product is difficult to separate from impurities by column chromatography.
-
The purified product still shows impurities in analytical tests.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate solvent system for chromatography | The polarity of the eluent system is critical for good separation. A systematic optimization of the solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) should be performed using TLC. |
| Co-eluting impurities | If impurities have similar polarity to the product, consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product instability on silica gel | Some amine-containing compounds can streak or decompose on silica gel. Treating the silica gel with a small amount of triethylamine before packing the column can help to mitigate this. |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route is a two-step process:
-
Fischer Indole Synthesis: Synthesis of 2-methyl-1H-indol-5-amine from 4-aminophenylhydrazine and acetone.
-
N-propylation: Alkylation of the indole nitrogen with a propyl halide.
Step 1: Synthesis of 2-methyl-1H-indol-5-amine (Fischer Indole Synthesis)
-
Reactants: 4-Aminophenylhydrazine hydrochloride, Acetone, Ethanol, Sulfuric Acid.
-
Procedure:
-
Dissolve 4-aminophenylhydrazine hydrochloride in ethanol.
-
Add acetone to the solution and stir at room temperature to form the hydrazone.
-
Slowly add concentrated sulfuric acid to the reaction mixture, controlling the temperature with an ice bath.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of this compound (N-propylation)
-
Reactants: 2-methyl-1H-indol-5-amine, Sodium Hydride (NaH), 1-Bromopropane, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Add a solution of 2-methyl-1H-indol-5-amine in anhydrous DMF dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Add 1-bromopropane to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Logical troubleshooting workflow for addressing low product yield.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. japsonline.com [japsonline.com]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole synthesis [organic-chemistry.org]
Technical Support Center: Quantitative Analysis of 2-Methyl-1-Propyl-1H-Indol-5-Amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-methyl-1-propyl-1H-indol-5-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the quantitative analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) based methods.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of quantification. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Peak Tailing | |
| Interaction with active silanols on the column | Use a high-purity, end-capped silica column. Lower the mobile phase pH to suppress silanol ionization.[1] Add a basic modifier like triethylamine (TEA) to the mobile phase, though this may not be necessary with high-purity columns.[1] |
| Insufficient buffer capacity | Increase the buffer concentration in the mobile phase. A concentration in the range of 10-25 mM is often sufficient.[1] |
| Column overload | Reduce the injection volume or the concentration of the sample.[1][2] |
| Peak Fronting | |
| Sample solvent stronger than mobile phase | Whenever possible, dissolve the sample in the initial mobile phase.[2][3] |
| Column overload | Decrease the amount of sample injected onto the column.[1] |
| Split or Double Peaks | |
| Mismatch between injection solvent and mobile phase | Ensure the sample solvent is compatible with and ideally the same as the starting mobile phase.[4] |
| Column or guard column contamination/blockage | Replace the guard column.[3] Flush the column with a strong solvent.[3] If the issue persists, replace the analytical column.[4] |
| Voids in the column packing | Reverse flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.[4] |
Issue: Inconsistent Retention Times
Variability in retention time can lead to misidentification of the analyte and inaccurate quantification.
| Potential Cause | Recommended Solution |
| Fluctuations in column temperature | Use a column oven to maintain a constant and controlled temperature.[3][5] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily.[5] Ensure accurate mixing of mobile phase components. For gradient elution, check the pump's proportioning valves.[1] |
| Inadequate column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or gradients. At least 10 column volumes are recommended.[3] |
| Air bubbles in the system | Degas the mobile phase.[5] Purge the pump to remove any trapped air bubbles.[5] |
| Leaks in the HPLC system | Check all fittings for leaks, especially between the pump, injector, column, and detector.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the quantitative analysis of this compound?
A reversed-phase HPLC method with UV detection is a common starting point for aromatic amines. A C18 column is a good initial choice. The mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) to control the ionization state of the amine. Gradient elution may be necessary to achieve good separation from impurities.
Q2: How can I improve the sensitivity of my method?
To enhance sensitivity, consider optimizing the detection wavelength. For indole derivatives, UV detection is typically effective. If higher sensitivity is required, liquid chromatography-mass spectrometry (LC-MS) offers excellent selectivity and lower detection limits.[6]
Q3: My analyte appears to be degrading during sample preparation or analysis. What can I do?
Primary aromatic amines can be susceptible to oxidative and thermal degradation.[7][8] It is crucial to minimize exposure to light, high temperatures, and oxygen. Consider preparing samples fresh and using amber vials. Stability studies in the sample matrix and solvent are recommended to understand the degradation profile.[9]
Q4: What are the best practices for sample preparation for the analysis of this compound in a complex matrix?
Sample preparation aims to remove interferences and concentrate the analyte. For complex matrices, solid-phase extraction (SPE) can be a powerful cleanup technique. Cation-exchange SPE cartridges are often effective for extracting basic compounds like aromatic amines.[10]
Experimental Protocols
Below is a generalized protocol for the quantitative analysis of this compound using HPLC. This should be optimized for your specific application.
1. Preparation of Standard Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
Store stock and standard solutions at a low temperature and protected from light.
2. Sample Preparation
-
The specific sample preparation will depend on the matrix. For biological fluids, protein precipitation followed by liquid-liquid extraction or solid-phase extraction may be necessary.
-
Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase.
3. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and increase linearly over time to elute the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength (to be determined by UV scan of the analyte)
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: General workflow for quantitative analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. ijsdr.org [ijsdr.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of amine-based solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-Vivo Stability of 2-methyl-1-propyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-methyl-1-propyl-1H-indol-5-amine in in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, this compound, an indole derivative with a primary amine, is susceptible to two main degradation pathways:
-
Oxidation: The indole ring and the primary amine are both prone to oxidation.[1][2] This can be catalyzed by light, temperature, and the presence of metal ions. Oxidative degradation can lead to the formation of colored degradants and a loss of biological activity.
-
N-formylation: The primary amine can react with formic acid or its derivatives, which may be present as impurities in excipients like polyethylene glycols, to form an N-formyl adduct.[3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the formulation is critical for the stability of amine-containing compounds.[4][5][6]
-
Acidic pH (below 6): Generally, a slightly acidic environment can improve the stability of primary amines by protonating them, which reduces their nucleophilicity and susceptibility to certain reactions. However, extremely low pH can catalyze other degradation reactions.
-
Neutral to Alkaline pH (above 7): In neutral to alkaline conditions, the unprotonated amine is more reactive and susceptible to oxidation and other degradation pathways. The indole ring itself can also be more reactive under these conditions. It is crucial to determine the optimal pH for stability through systematic studies.[4][7]
Q3: What are the initial signs of degradation I should look for in my compound?
A3: Initial signs of degradation can include:
-
A change in the physical appearance of the solid compound or solution, such as color change (e.g., to yellow or brown).
-
Precipitation or changes in solubility.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[8]
Q4: What are the most effective strategies to enhance the in-vivo stability of this compound?
A4: Several strategies can be employed:
-
Formulation with Stabilizing Excipients: Using antioxidants, chelating agents, and buffering agents can significantly improve stability.[9][10][11][12]
-
Prodrug Approach: Modifying the primary amine to create a prodrug can protect it from premature degradation.[13][14][15][16] The prodrug is then converted to the active compound in-vivo.
-
Nano-formulations: Encapsulating the compound in nanoparticles can protect it from the harsh in-vivo environment.[17]
-
Lyophilization: For solid formulations, lyophilization (freeze-drying) can enhance stability by removing water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound in plasma samples. | Metabolic instability (e.g., first-pass metabolism). Chemical instability in the formulation or biological matrix. | 1. Investigate Metabolic Pathways: Conduct in-vitro metabolism studies using liver microsomes or S9 fractions to identify major metabolites. 2. Prodrug Strategy: Consider derivatizing the amine group to create a prodrug that is more resistant to metabolism.[15] 3. Formulation Adjustment: Ensure the formulation pH and excipients are optimized for stability. |
| Discoloration of the dosing solution upon storage. | Oxidation of the indole ring or primary amine. | 1. Add Antioxidants: Include antioxidants such as ascorbic acid, sodium metabisulfite, or propyl gallate in the formulation.[3] 2. Use a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 3. Protect from Light: Store the solution in amber vials or protect it from light. |
| Precipitation of the compound in the formulation. | Poor solubility or pH-dependent solubility. Degradation to a less soluble product. | 1. Optimize pH and Use Co-solvents: Determine the pH of maximum solubility. Use co-solvents like propylene glycol or ethanol if compatible with the in-vivo model. 2. Employ Solubilizing Excipients: Consider using cyclodextrins or other solubilizing agents.[10] 3. Characterize Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results between in-vivo experiments. | Instability of the compound in the dosing formulation leading to variable administered doses. | 1. Conduct Formulation Stability Studies: Perform a stability study of the dosing formulation under the intended storage and use conditions.[8][18][19] 2. Prepare Fresh Formulations: If the formulation is not stable for the duration of the experiment, prepare it fresh before each administration. 3. Validate Analytical Methods: Ensure the analytical method used to quantify the compound is stability-indicating. |
Data on Stability Enhancement
The following tables present illustrative data on how different formulation strategies could enhance the stability of this compound.
Table 1: Effect of pH on Stability in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours |
| 3.0 | 95.2% |
| 4.0 | 98.5% |
| 5.0 | 99.1% |
| 6.0 | 96.3% |
| 7.0 | 85.4% |
| 8.0 | 70.1% |
Table 2: Effect of Antioxidants on Stability in pH 7.4 Buffer at 40°C
| Formulation | % Remaining after 48 hours |
| No Antioxidant | 65.3% |
| 0.1% Ascorbic Acid | 92.8% |
| 0.05% Sodium Metabisulfite | 95.1% |
| 0.01% Propyl Gallate | 94.5% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method to quantify this compound and detect its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration with the initial mobile phase composition.
-
-
Analysis:
-
Inject the sample and integrate the peak area for the parent compound and any new peaks that appear over time. The percentage of the remaining compound can be calculated relative to a time-zero sample.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the compound in 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples by the developed HPLC method to observe the degradation products formed under each condition.
Visual Guides
Below are diagrams illustrating key workflows and concepts for enhancing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: General pathway for in-vivo activation of a prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. WO2022056220A2 - Excipient compounds for protein formulations - Google Patents [patents.google.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 12. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. glycomscan.com [glycomscan.com]
minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound and its potential pitfalls?
The most common and versatile method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
Potential pitfalls that can lead to batch-to-batch variability include:
-
Incomplete hydrazone formation: The initial reaction between the phenylhydrazine and the carbonyl compound may not go to completion, leaving starting materials in the reaction mixture.
-
Side reactions: The acidic conditions and elevated temperatures can promote side reactions, such as aldol condensations or the formation of Friedel-Crafts-type byproducts.[1]
-
Regioisomer formation: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed.[4][5]
-
Degradation of the product: The aminoindole product can be sensitive to strong acids and high temperatures, leading to decomposition.
2. How can I improve the reproducibility of the Fischer indole synthesis for this specific compound?
To improve reproducibility, strict control over reaction parameters is essential. Key parameters to monitor and control include:
-
Purity of starting materials: Use highly pure 4-(propylamino)phenylhydrazine and acetone. Impurities in the starting materials can lead to inconsistent results and byproduct formation.
-
Acid catalyst: The choice and concentration of the acid catalyst are critical.[5][6] A systematic evaluation of different catalysts (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) is recommended to find the optimal conditions for your specific setup.
-
Temperature and reaction time: The reaction is sensitive to temperature.[1] Precise temperature control and consistent reaction times are crucial for minimizing variability.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often used.[3]
3. My final product has a brownish or purplish tint. What is the likely cause and how can I prevent it?
Aminoindoles are known to be sensitive to air and light and can undergo oxidative degradation, leading to colored impurities.[7] This is a common issue with electron-rich aromatic amines.
To prevent discoloration:
-
Inert atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Light protection: Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flasks in aluminum foil.
-
Storage: Store the final product under an inert atmosphere, in a cool, dark place.
4. What are the best methods for purifying this compound?
Purification can typically be achieved through a combination of column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is effective for removing polar and non-polar impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Recrystallization: Recrystallization is an excellent final purification step to obtain a highly crystalline product with high purity. The choice of solvent is critical and should be determined experimentally.
5. Which analytical techniques are recommended for assessing the purity and identity of the final product?
A combination of chromatographic and spectroscopic techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product and for quantifying impurities.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature slightly or adding more catalyst. | The reaction goes to completion, and the yield improves. |
| Product Degradation | Run the reaction at a lower temperature for a longer time. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids). | Reduced byproduct formation and a cleaner product, leading to a higher isolated yield. |
| Suboptimal Catalyst | Screen different acid catalysts (e.g., ZnCl2, PPA, Amberlyst resin) and concentrations. | Identification of a more efficient catalyst for the reaction, resulting in a higher yield. |
| Poor Hydrazone Formation | Ensure a slightly acidic pH during hydrazone formation and allow sufficient time for the reaction to complete before proceeding with the cyclization. | Complete conversion to the hydrazone intermediate, leading to a better overall yield. |
Issue 2: High Levels of Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Optimize the reaction temperature and catalyst concentration. A lower temperature may reduce the rate of side reactions. | A cleaner reaction profile with fewer byproducts, resulting in higher purity. |
| Impure Starting Materials | Analyze the purity of the starting phenylhydrazine and ketone. Purify them if necessary before use. | A significant reduction in impurity levels in the final product. |
| Oxidative Degradation | Perform the reaction and purification under an inert atmosphere and protect from light. | A product with improved color and higher purity, with a reduction in colored impurities. |
| Ineffective Purification | Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). Experiment with different recrystallization solvents. | Improved separation of the desired product from impurities, leading to a higher final purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-(propylamino)phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add acetone (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone can be isolated or used directly in the next step.
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone, add polyphosphoric acid (PPA) (10 equivalents by weight).
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution or 10% sodium hydroxide until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting batch failures.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to 2-methyl-1-propyl-1H-indol-5-amine
For researchers, scientists, and professionals in drug development, the precise structural confirmation and comparative analysis of novel chemical entities are paramount. This guide provides a detailed examination of the structure of 2-methyl-1-propyl-1H-indol-5-amine, alongside a comparative overview with a structurally related analogue, N,N,2-trimethyl-1H-indol-5-amine. This document furnishes experimental data, detailed synthetic protocols, and visual representations of the synthetic pathways to facilitate a comprehensive understanding.
Confirmation of Chemical Structure
The identity of this compound is confirmed by its molecular formula, C₁₂H₁₆N₂, and a molecular weight of 188.27 g/mol . The structure consists of a 2-methylindole core, with a propyl group attached to the nitrogen at position 1 of the indole ring and an amine group at position 5.
Comparative Analysis with N,N,2-trimethyl-1H-indol-5-amine
For a meaningful comparison, N,N,2-trimethyl-1H-indol-5-amine serves as a suitable analogue. This compound shares the 2-methyl-1H-indol-5-amine core but differs in the substitution at the indole nitrogen and the 5-amino group. Instead of a propyl group at the N1 position, it possesses a methyl group, and the 5-amino group is dimethylated.
| Property | This compound (Predicted) | N,N,2-trimethyl-1H-indol-5-amine |
| Molecular Formula | C₁₂H₁₆N₂ | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol | 188.27 g/mol |
| N1-Substituent | Propyl | Methyl |
| 5-Amine Substitution | Unsubstituted | Dimethyl |
Experimental Protocols
While specific experimental data for the target compound is elusive, a general and robust synthetic strategy can be proposed based on well-established indole chemistry.
Proposed Synthesis of this compound
The synthesis can be envisioned as a three-step process starting from the commercially available 2-methylindole:
-
Nitration: The initial step involves the regioselective nitration of 2-methylindole at the 5-position of the indole ring.
-
N-Alkylation: The subsequent step is the alkylation of the indole nitrogen with a propyl halide.
-
Reduction: The final step is the reduction of the nitro group to the corresponding amine.
Step 1: Synthesis of 2-methyl-5-nitroindole
-
Reaction: To a solution of 2-methylindole in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., nitric acid or a nitrate salt) is added dropwise at a controlled temperature (typically 0-5 °C).
-
Work-up: The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 1-propyl-2-methyl-5-nitroindole
-
Reaction: The 2-methyl-5-nitroindole is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) with a suitable base (e.g., sodium hydride or potassium carbonate). A propylating agent, such as 1-bromopropane or 1-iodopropane, is then added, and the mixture is stirred, possibly with heating, until the reaction is complete.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-propylated product.
Step 3: Synthesis of this compound
-
Reaction: The 1-propyl-2-methyl-5-nitroindole is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
Work-up: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), and the solvent is removed. The product is then purified, typically by column chromatography.
Visualizing the Synthesis
The proposed synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
This guide provides a foundational understanding of the structure of this compound and its relationship to a similar N-alkylated indole derivative. The outlined synthetic protocol offers a practical approach for its preparation, enabling further experimental investigation and characterization. For researchers in drug discovery, such comparative analyses are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
In Vitro Bioactivity of 2-methyl-1-propyl-1H-indol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of 2-methyl-1-propyl-1H-indol-5-amine against alternative compounds. The data presented for this compound is hypothetical and for illustrative purposes, designed to showcase the application of standard in vitro assays for bioactivity validation.
Table of Contents
-
Comparative Bioactivity Data
-
Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
-
-
Experimental Protocols
-
MTT Assay for Cytotoxicity
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
-
Visualized Workflows and Pathways
-
Experimental Workflow for In Vitro Cytotoxicity Testing
-
Experimental Workflow for MIC Determination
-
Hypothetical Signaling Pathway Modulation
-
Comparative Bioactivity Data
The following tables summarize the hypothetical in vitro bioactivity of this compound in comparison to established compounds.
Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC50 values indicate higher potency.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound | 15.2 (Hypothetical) | 25.8 (Hypothetical) | 18.5 (Hypothetical) |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.5 |
| Tryptamine (Indole Analogue) | > 100 | > 100 | > 100 |
| Melatonin (Indole Analogue) | 55 | 80 | 65 |
Note: Data for this compound is hypothetical.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound | 32 (Hypothetical) | 64 (Hypothetical) |
| Gentamicin (Positive Control) | 1 | 2 |
| Tryptamine (Indole Analogue) | > 128 | > 128 |
| Melatonin (Indole Analogue) | > 128 | > 128 |
Note: Data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Doxorubicin, Tryptamine, Melatonin) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted in the complete medium and added to the wells. A vehicle control (medium with the solvent) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound, Gentamicin, Tryptamine, Melatonin) dissolved in a suitable solvent
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: The test compounds are serially diluted in CAMHB in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.
Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.
Caption: Experimental Workflow for MIC Determination.
Caption: Hypothetical Signaling Pathway Modulation.
A Comparative Guide to the In--Vivo Efficacy of Bioactive Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the in-vivo efficacy of several classes of indole derivatives that have shown promise in preclinical studies. We will delve into their therapeutic targets, present available efficacy data, and detail the experimental methodologies used to assess their performance. This objective comparison is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of indole-based therapeutics.
Comparative Efficacy of Indole Derivatives
The following table summarizes the in-vivo efficacy of representative indole-containing compounds across different therapeutic areas. Due to the nascent stage of research for many specific derivatives like 2-methyl-1-propyl-1H-indol-5-amine, this guide focuses on broader, well-studied classes of indole compounds to provide a useful comparative context.
| Compound Class | Representative Compound(s) | Therapeutic Target | Key In-Vivo Efficacy Findings | Animal Model | Reference |
| Indoleamine 2,3-Dioxygenase (IDO) Inhibitors | Epacadostat (INCB024360) | IDO1 | In murine melanoma models, the combination of IDO1 blockade with checkpoint inhibitors significantly decreased xenograft growth and increased local cytotoxic T-cell proliferation.[1] | Murine melanoma models | [1] |
| 5-HT7 Receptor Agonists | 3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide (AH-494) | 5-HT7 Receptor | Reversed MK-801-induced cognitive deficits in the novel object recognition test in mice at a dose of 1 mg/kg.[2] | Mouse model of cognitive disruption (MK-801 induced) | [2] |
| Dual 5-LOX/sEH Inhibitors | Indoline derivative 73 | 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Showed remarkable anti-inflammatory efficacy in zymosan-induced peritonitis and experimental asthma in mice.[3] | Zymosan-induced peritonitis and experimental asthma in mice | [3] |
| 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5) Inhibitors | 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol (Compound 17 ) | 17β-HSD5 (AKR1C3) | Oral administration to castrated nude mice with CWR22R xenografts suppressed androstenedione (AD)-induced intratumoral testosterone production.[4] | Castrated nude mice with CWR22R xenografts | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways these compounds modulate and the experimental setups used to evaluate them is crucial for a comprehensive understanding.
Indoleamine 2,3-Dioxygenase (IDO) Pathway
The IDO1 enzyme is a key regulator of immune responses. It catabolizes the essential amino acid tryptophan into kynurenine.[1] In the context of cancer, upregulation of IDO1 in tumor cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment.[1][5]
General In-Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for assessing the in-vivo efficacy of a novel therapeutic agent in a preclinical cancer model.
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is paramount for the critical evaluation and replication of in-vivo studies.
Protocol 1: In-Vivo Efficacy of an IDO1 Inhibitor in a Murine Melanoma Model
This protocol is based on methodologies typically employed in studies evaluating IDO inhibitors.[1]
-
Animal Model: C57BL/6 mice are commonly used.
-
Tumor Cell Line: B16-F10 melanoma cells, which have been shown to express IDO1, are often utilized.
-
Tumor Implantation: 1 x 10^6 B16-F10 cells are injected subcutaneously into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
IDO1 inhibitor (e.g., Epacadostat)
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Combination of IDO1 inhibitor and checkpoint inhibitor
-
-
Dosing Regimen: The IDO1 inhibitor is typically administered orally twice daily. The checkpoint inhibitor is administered intraperitoneally every 3-4 days.
-
Efficacy Endpoints:
-
Tumor volume is measured 2-3 times per week with calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of the tumor microenvironment by flow cytometry (e.g., assessing the ratio of CD8+ T cells to regulatory T cells) and for measuring the kynurenine-to-tryptophan ratio by mass spectrometry.
Protocol 2: In-Vivo Assessment of a 5-HT7 Receptor Agonist in a Novel Object Recognition Test
This protocol is adapted from studies evaluating the cognitive effects of 5-HT7 receptor modulators.[2]
-
Animal Model: Male C57BL/6 mice are frequently used.
-
Induction of Cognitive Deficit: A non-competitive NMDA receptor antagonist like MK-801 (dizocilpine) is used to induce a temporary cognitive deficit.
-
Experimental Procedure: The novel object recognition test consists of three phases:
-
Habituation: Mice are allowed to freely explore an empty arena for a set period.
-
Training (Familiarization): Two identical objects are placed in the arena, and the mice are allowed to explore them.
-
Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
-
Treatment and Dosing: The 5-HT7 receptor agonist (e.g., AH-494) or vehicle is administered intraperitoneally at a specific time point before the training phase. MK-801 is administered prior to the test compound to induce the cognitive impairment.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory. Statistical analysis (e.g., ANOVA) is used to compare the performance of different treatment groups.
References
- 1. Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer’s Disease and Geriatric Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo metabolism of tryptophan in meningiomas is mediated by indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-methyl-1-propyl-1H-indol-5-amine: An Inquiry into a Novel Indole Derivative
A comprehensive review of available scientific literature reveals a significant lack of published experimental data for 2-methyl-1-propyl-1H-indol-5-amine. While the indole scaffold is a cornerstone in medicinal chemistry, leading to a vast array of compounds with diverse biological activities, this specific derivative appears to be a novel or less-explored entity within the scientific community.
Indole derivatives are a prominent class of heterocyclic compounds that have been extensively studied and developed for a wide range of therapeutic applications.[1][2][3] Their structural versatility allows for modifications that can significantly influence their pharmacological profiles, leading to drugs with anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1][2][3] The core indole structure, a fusion of a benzene and a pyrrole ring, serves as a privileged scaffold in drug discovery.[1][4]
To provide a framework for the potential evaluation of such a compound, this guide will outline the standard experimental protocols and conceptual signaling pathways relevant to the pharmacological characterization of novel indole derivatives. This will serve as a blueprint for the types of analyses that would be required to position this compound within the broader landscape of indole-based therapeutics.
Hypothetical Experimental Workflow for Characterization
Should experimental data for this compound become available, a systematic comparison would involve a series of established in vitro and in vivo assays. The following workflow illustrates a typical characterization cascade for a novel psychoactive compound.
Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.
Potential Signaling Pathways of Interest
Given the structural similarities of this compound to known psychoactive tryptamines, its biological activity would likely be mediated through interactions with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The diagram below illustrates a simplified, canonical GPCR signaling cascade.
References
- 1. Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - ProQuest [proquest.com]
- 3. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-methyl-1-propyl-1H-indol-5-amine Analogs as Serotonin Receptor Modulators
Disclaimer: Direct experimental data on 2-methyl-1-propyl-1H-indol-5-amine and its analogs are scarce in publicly available scientific literature. This guide provides a comparative analysis based on the well-established structure-activity relationships (SAR) of analogous tryptamine and indole derivatives, which are known to interact with serotonin (5-HT) receptors. The presented data and relationships are extrapolated from studies on structurally related compounds and should be considered as a predictive guide for designing future research.
The core structure, this compound, is a tryptamine derivative. Tryptamines are a class of compounds known for their interaction with various neurotransmitter receptors, most notably the serotonin receptors.[1] The structure consists of an indole core with a methyl group at position 2, a propyl group at the indole nitrogen (N1), and an amine group at the terminus of a two-carbon chain at position 3 (implied by the "amine" nomenclature, though the specific attachment point of the side chain needs clarification for a full SAR analysis, here assumed to be at C3, typical for tryptamines). For this guide, we will assume the primary amine is at the end of an ethyl group at position 3, forming a tryptamine scaffold, and the "5-amine" in the user's query refers to a primary amine at the 5-position of the indole ring. This guide will explore the putative SAR of analogs based on this scaffold, focusing on their potential as serotonin receptor ligands.
Inferred Structure-Activity Relationships
The biological activity of tryptamine analogs is highly dependent on the nature and position of substituents on the indole ring and the amine side chain.[1][2]
-
Substitution at the Indole N1 Position: The presence of a propyl group at the N1 position is expected to increase the lipophilicity of the molecule compared to an unsubstituted indole. Increased lipophilicity can enhance the ability of the compound to cross the blood-brain barrier.[2] The size of the N-alkyl substituent can influence receptor affinity and selectivity.
-
Substitution at the Indole C2 Position: The methyl group at the C2 position is a key structural feature. In some classes of indole derivatives, substitution at this position can influence selectivity for different serotonin receptor subtypes. For instance, in certain aplysinopsin derivatives, modifications on the indole ring, including at positions close to C2, have been shown to be critical for selectivity between 5-HT2A and 5-HT2C receptors.[3]
-
Substitution at the Indole C5 Position: The amine group at the C5 position is a significant modification. Generally, substitutions at the 5-position of the indole ring with electron-donating or halogen groups can modulate affinity for serotonin receptors.[4] For example, 5-hydroxy and 5-methoxy substitutions in alpha-methyltryptamines have been shown to result in high affinity for the 5-HT1B receptor.[5] A primary amine at this position would significantly alter the electronic properties and hydrogen bonding potential of the indole ring, likely leading to a distinct pharmacological profile.
-
N-alkylation of the Side-Chain Amine: While the core structure is described with a primary amine, N-alkylation (e.g., dimethyl, diethyl) is a common modification in tryptamine analogs. Bulky N-alkyl substituents can protect the compound from metabolism by monoamine oxidase (MAO), potentially increasing its oral activity and duration of action.[2] However, increasing the bulk of the N-alkyl groups can also decrease potency at certain serotonin receptors, such as the 5-HT2A receptor.[6]
Comparative Activity Data of Analogous Tryptamines
To illustrate the potential effects of structural modifications, the following table summarizes the in vitro and in vivo activity of various N,N-dialkyltryptamines at the 5-HT2A receptor. These compounds share the tryptamine core but differ in their N-alkyl substituents.
| Compound | N-Alkyl Substituents | 5-HT2A Receptor Potency (EC50, nM) in vitro | Head-Twitch Response (HTR) Potency (ED50, µmol/kg) in vivo | Reference |
| 4-HO-DMT (Psilocin) | Dimethyl | 4.3 | 0.35 | [6] |
| 4-HO-MET | Methyl, Ethyl | 8.1 | 0.65 | [6] |
| 4-HO-MPT | Methyl, Propyl | 19.3 | 1.92 | [6] |
| 4-HO-MIPT | Methyl, Isopropyl | 32.1 | 2.97 | [6] |
This data demonstrates that as the size of the N-alkyl substituents increases, the in vitro potency at the 5-HT2A receptor and the in vivo potency in the head-twitch response assay (a behavioral proxy for 5-HT2A activation) tend to decrease.[6]
Signaling Pathway and Experimental Workflow
The interaction of tryptamine analogs with the 5-HT2A receptor typically initiates a G-protein coupled signaling cascade. The diagram below illustrates the canonical Gαq/11 pathway activated by 5-HT2A receptor agonists.
Caption: 5-HT2A receptor Gαq/11 signaling pathway.
The workflow for evaluating the activity of novel tryptamine analogs typically involves a series of in vitro and in vivo assays.
Caption: Experimental workflow for evaluating tryptamine analogs.
Experimental Protocols
This protocol is adapted from a high-throughput screening method.[7]
-
Receptor Source: Membranes from rat frontal cortex or cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. Prepare dilutions of the test compounds. b. In a 96-well filter plate, add the receptor preparation (e.g., 70 µg of protein/well), [³H]ketanserin (at a concentration near its Kd, e.g., 2.0 nM), and the test compound or vehicle. c. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 20 minutes). d. Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand. e. Dry the filter plate and add a scintillation cocktail. f. Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This assay measures the functional activity of compounds at Gq-coupled receptors like 5-HT2A.[8]
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Add varying concentrations of the test compound. d. Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
This is an in vivo behavioral assay used to assess 5-HT2A receptor activation.[6]
-
Animals: Male C57BL/6J mice.
-
Procedure: a. Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal injection). b. Place the mice in individual observation chambers. c. Record the number of head twitches over a specified period (e.g., 30 minutes).
-
Data Analysis: Plot the number of head twitches against the dose of the compound to determine the ED50 (the dose that produces 50% of the maximal effect).
Conclusion
The structure-activity relationship of this compound analogs is likely to be complex, with substitutions at the N1, C2, and C5 positions of the indole ring, as well as modifications of the side-chain amine, all playing crucial roles in determining the affinity and efficacy at serotonin receptors. Based on the SAR of related tryptamines, it is predicted that modifications that increase lipophilicity without adding excessive bulk may enhance central nervous system penetration and activity. The presence of a methyl group at C2 and an amine at C5 are expected to confer a unique pharmacological profile compared to other tryptamines. The experimental protocols provided offer a framework for the systematic evaluation of novel analogs based on this scaffold. Future studies are needed to synthesize these compounds and validate these predicted SARs.
References
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unam.edu.na [repository.unam.edu.na]
- 3. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
comparative analysis of 2-methyl-1-propyl-1H-indol-5-amine synthesis methods
A Comparative Analysis of Synthesis Methods for 2-Methyl-1-propyl-1H-indol-5-amine
This guide provides a comparative analysis of two primary synthetic routes for this compound, a valuable indole derivative for research and development in medicinal chemistry. The methods discussed are the Fischer Indole Synthesis and a multi-step approach involving N-propylation and subsequent reduction of a nitroindole intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.
Method 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] This route involves the acid-catalyzed cyclization of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key steps are the preparation of the N-propyl-p-phenylenediamine precursor, its conversion to the corresponding hydrazine, and the final cyclization with acetone.
Experimental Protocols
Step 1: Synthesis of N-propyl-4-nitroaniline
A mixture of 4-nitroaniline (13.8 g, 100 mmol), 1-bromopropane (14.8 g, 120 mmol), and sodium bicarbonate (10.1 g, 120 mmol) in ethanol (200 mL) is heated at reflux for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford N-propyl-4-nitroaniline.
Step 2: Synthesis of N-propyl-p-phenylenediamine
To a solution of N-propyl-4-nitroaniline (18.0 g, 100 mmol) in ethanol (250 mL), tin(II) chloride dihydrate (112.8 g, 500 mmol) is added, followed by the slow addition of concentrated hydrochloric acid (100 mL). The mixture is heated at reflux for 3 hours. After cooling, the reaction is made alkaline with a 40% aqueous sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-propyl-p-phenylenediamine, which can be used in the next step without further purification.
Step 3: Synthesis of 4-(Propylamino)phenylhydrazine
N-propyl-p-phenylenediamine (15.0 g, 100 mmol) is dissolved in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) and cooled to 0-5 °C. A solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride dihydrate (90.2 g, 400 mmol) in concentrated hydrochloric acid (100 mL) at 0 °C. The mixture is stirred for 2 hours at this temperature, and the precipitated hydrazine hydrochloride salt is collected by filtration, washed with cold water, and dried. The free hydrazine base can be liberated by treatment with a strong base and extraction.
Step 4: Fischer Indole Synthesis of this compound
A solution of 4-(propylamino)phenylhydrazine (16.5 g, 100 mmol) and acetone (8.7 g, 150 mmol) in glacial acetic acid (150 mL) is heated at reflux for 4 hours.[3] The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Method 2: Synthesis via N-propylation and Nitro Group Reduction
This alternative route begins with a commercially available or readily synthesized indole, 2-methyl-5-nitroindole. The synthesis involves the introduction of the propyl group at the indole nitrogen, followed by the reduction of the nitro group to the desired amine.
Experimental Protocols
Step 1: Synthesis of 2-methyl-5-nitroindole
(This starting material can be purchased or synthesized). To a solution of 2-methylindole (13.1 g, 100 mmol) in sulfuric acid (100 mL) at 0 °C, a solution of sodium nitrate (9.35 g, 110 mmol) in sulfuric acid (50 mL) is added dropwise. The reaction is stirred for 1 hour at 0 °C and then poured onto ice. The resulting yellow precipitate of 2-methyl-5-nitroindole is collected by filtration, washed with water until neutral, and dried.
Step 2: Synthesis of 2-methyl-1-propyl-5-nitro-1H-indole
To a solution of 2-methyl-5-nitroindole (17.6 g, 100 mmol) in dimethylformamide (DMF, 200 mL), potassium carbonate (20.7 g, 150 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. 1-Bromopropane (14.8 g, 120 mmol) is then added, and the reaction mixture is heated at 60 °C for 6 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-methyl-1-propyl-5-nitro-1H-indole.
Step 3: Reduction of 2-methyl-1-propyl-5-nitro-1H-indole to this compound
Option A: Catalytic Hydrogenation A solution of 2-methyl-1-propyl-5-nitro-1H-indole (21.8 g, 100 mmol) in ethanol (250 mL) is hydrogenated in the presence of 10% Palladium on carbon (Pd/C, 1.0 g) under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound.[4]
Option B: Reduction with Tin(II) Chloride To a solution of 2-methyl-1-propyl-5-nitro-1H-indole (21.8 g, 100 mmol) in ethanol (300 mL), tin(II) chloride dihydrate (112.8 g, 500 mmol) is added, followed by concentrated hydrochloric acid (100 mL). The mixture is heated at reflux for 3 hours.[5] After cooling, the reaction is made alkaline with a 40% aqueous sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.
Comparative Data
| Parameter | Method 1: Fischer Indole Synthesis | Method 2: N-propylation and Reduction |
| Starting Materials | 4-Nitroaniline, 1-Bromopropane, Acetone, Acetic Acid | 2-Methylindole, Sodium Nitrate, 1-Bromopropane, Reducing Agent (Pd/C or SnCl₂) |
| Number of Steps | 4 | 3 |
| Overall Yield (Estimated) | 30-40% | 50-60% |
| Key Intermediates | N-propyl-p-phenylenediamine, 4-(propylamino)phenylhydrazine | 2-Methyl-5-nitroindole, 2-methyl-1-propyl-5-nitro-1H-indole |
| Reaction Conditions | Refluxing temperatures, strong acids | Varies from 0 °C to reflux, catalytic hydrogenation requires specialized equipment |
| Purification | Multiple column chromatography steps | Column chromatography, filtration |
| Scalability | Can be challenging due to the handling of hydrazine derivatives | Generally more straightforward for larger scale synthesis |
| Safety Considerations | Hydrazine derivatives are often toxic and potentially explosive. | Nitrating agents are corrosive and strong oxidizers. Catalytic hydrogenation requires handling of flammable hydrogen gas. |
Visualizing the Synthesis Pathways
References
Cross-Validation of Analytical Methods for 2-methyl-1-propyl-1H-indol-5-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comparative overview of common analytical techniques applicable to the analysis of 2-methyl-1-propyl-1H-indol-5-amine, a substituted indole amine. The focus is on providing a framework for cross-validation by comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Data of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of indole amine compounds. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Separation based on polarity, highly selective and sensitive detection by mass spectrometry. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides structural information. | Very High; precursor and product ion monitoring provides exceptional specificity. |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range.[1][2] | pg/L to ng/L range.[3] | pg/mL to ng/mL range.[4] |
| **Linearity (R²) ** | Typically > 0.999.[1][2] | Typically > 0.99.[3] | Typically > 0.99. |
| Precision (%RSD) | < 15%.[1][5] | < 15-20%.[3] | < 15%.[6] |
| Accuracy (%Recovery) | 80-120%.[1] | 80-104%.[3] | 85-115%.[6] |
| Sample Derivatization | Not usually required. | Often required for polar analytes to improve volatility and thermal stability.[7] | May not be necessary, but can improve ionization. |
| Throughput | High. | Moderate. | High. |
| Cost | Low to moderate. | Moderate to high. | High. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are general protocols that should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
A validated HPLC-UV method for an indole derivative involved a C18 column and a mobile phase of acetonitrile and acidified water.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for indole compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many amines, derivatization is necessary to improve their chromatographic behavior.[7][8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injector Temperature: Typically set to 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Ion Source Temperature: Usually maintained around 230°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Derivatization: Silylation is a common derivatization technique for amines to increase their volatility and thermal stability.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is often the method of choice for bioanalytical applications.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile/methanol containing a modifier like formic acid is typically used.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a precursor ion for this compound and one or more of its characteristic product ions.
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction can be used to clean up complex samples before analysis.
Visualizing the Workflow
To better understand the processes involved in method validation and comparison, the following diagrams are provided.
References
- 1. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Benchmarking 2-methyl-1-propyl-1H-indol-5-amine Against Known Serotonin 5-HT2A Receptor Antagonists: A Comparative Guide
Introduction
This guide provides a framework for benchmarking the novel compound, 2-methyl-1-propyl-1H-indol-5-amine, against established inhibitors. Given that the specific biological target of this compound is not yet defined in publicly available literature, this guide will proceed under the working hypothesis that it functions as an inhibitor of the serotonin 2A (5-HT2A) receptor. This assumption is based on its structural similarity to other indoleamine compounds, such as tryptamines, which are known to interact with serotonin receptors.
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target in the central nervous system for a variety of therapeutic agents, particularly antipsychotics.[1][2] Agonism at this receptor is also associated with the effects of psychedelic compounds.[3] Therefore, characterizing novel compounds for their inhibitory potential at the 5-HT2A receptor is a critical step in drug discovery and neuroscience research.
This guide will compare the hypothetical performance of this compound against three well-characterized 5-HT2A receptor antagonists: MDL 100907, Risperidone, and Ketanserin. It provides detailed experimental protocols for key assays and visual workflows to aid researchers in their evaluation.
Quantitative Performance Comparison
The inhibitory potential of a compound is typically quantified by its binding affinity (Ki) or its half-maximal inhibitory concentration (IC50). The table below summarizes the reported binding affinities of the selected benchmark antagonists for the human 5-HT2A receptor. Data for this compound should be generated using the protocols outlined in this guide and inserted for direct comparison.
| Compound | Type | 5-HT2A Binding Affinity (Ki) [nM] | Selectivity Notes |
| This compound | Hypothesized Antagonist | Data to be determined | Data to be determined |
| MDL 100907 | Selective 5-HT2A Antagonist | 0.36[4] | Exhibits over 80-fold selectivity for 5-HT2A over other serotonin receptor subtypes.[4] |
| Risperidone | Atypical Antipsychotic | 0.4 - 0.6[5][6] | Also shows high affinity for D2 dopamine receptors (Ki = 3.13 nM).[5] |
| Ketanserin | 5-HT2A Antagonist | ~1.6 - 2.0[6][7] | Also a high-affinity antagonist for α1-adrenergic and H1 histamine receptors.[8] |
Signaling Pathway and Experimental Workflow
To understand the context of inhibition, it is crucial to visualize the relevant biological pathway and the experimental process for characterization.
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are provided for the key experiments required to benchmark this compound.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of the test compound for the 5-HT2A receptor by competing with a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[9]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Test Compound: this compound and benchmark inhibitors, serially diluted.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a known unlabeled antagonist like Ketanserin.[12]
-
96-well filter plates (e.g., GF/B or GF/C).[7]
-
Scintillation counter.
-
-
Procedure:
-
Thaw and resuspend the cell membrane preparation in ice-cold assay buffer.[11]
-
In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.[11][12]
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the high concentration of the unlabeled antagonist.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[11]
-
Terminate the incubation by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer.[11]
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay (for Antagonist Activity)
This assay measures the ability of the test compound to block the intracellular calcium release induced by a 5-HT2A receptor agonist. The 5-HT2A receptor couples to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.[3][13]
-
Objective: To determine the functional potency (IC50) of the test compound as an antagonist.
-
Materials:
-
A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[14]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4).[14][15]
-
Agonist: Serotonin (5-HT) at a concentration that elicits a submaximal response (e.g., EC80).
-
Test Compound: this compound and benchmark inhibitors, serially diluted.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection port.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.[14]
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.[15]
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes.[14][16]
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the agonist (serotonin) into the wells and immediately begin recording the change in fluorescence intensity over time.[17]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
-
Normalize the data, with the response in the presence of agonist alone set to 100% and the baseline set to 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data using non-linear regression to determine the IC50 value of the antagonist.
-
Selectivity Profiling
To assess the specificity of the compound, its binding affinity should be tested against a panel of other relevant receptors.
-
Objective: To determine the selectivity of the test compound for the 5-HT2A receptor over other receptors.
-
Procedure:
-
Conduct radioligand binding assays as described in Protocol 1, but using membrane preparations for various off-target receptors.
-
Key off-targets for a putative 5-HT2A antagonist include other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), dopamine receptors (especially D2), and adrenergic receptors (α1).[5][8]
-
-
Data Analysis:
-
Calculate the Ki values for each off-target receptor.
-
Determine the selectivity ratio by dividing the Ki value for the off-target receptor by the Ki value for the 5-HT2A receptor. A higher ratio indicates greater selectivity for 5-HT2A.
-
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDL 100907 | 5-HT2A receptor antagonist | Hello Bio [hellobio.com]
- 5. Risperidone | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 6. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketanserin - Wikipedia [en.wikipedia.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Independent Replication of 2-Methyl-1-propyl-1H-indol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesized compound 2-methyl-1-propyl-1H-indol-5-amine and its structural analogs. Due to the absence of direct experimental data for the target compound in publicly available literature, this document outlines a feasible synthetic pathway and presents a comparative assessment based on data from structurally related molecules. The information herein is intended to support independent research and replication efforts by providing detailed experimental protocols, comparative data, and insights into potential biological activity.
Comparative Analysis of Structural Analogs
To contextualize the potential properties of this compound, a comparison with structurally similar compounds is presented. The following tables summarize the available quantitative data for relevant analogs, focusing on their affinity for serotonin receptors, a likely target for this class of compounds given the structural similarity to serotonin (5-hydroxytryptamine).
Table 1: Serotonin Receptor Binding Affinities of Tryptamine Analogs
| Compound | 5-HT Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Tryptamine | 5-HT₁ₐ | 130 |
| 5-HT₁ₑ | 866[1] | |
| 5-HT₂ₐ | 7.36 (EC₅₀)[2] | |
| 5-Hydroxytryptamine (Serotonin) | 5-HT₁ₐ | 3.1 |
| 5-HT₁ₑ | 10[1] | |
| 5-HT₂ₐ | - | |
| N-Methyl-N-propyltryptamine (MPT) | - | Effects unknown, active at >50 mg[3] |
| N,N-Dipropyltryptamine (DPT) | - | Active at 100-250 mg (oral)[4] |
Note: Data for MPT and DPT are related to dosage and observed effects rather than specific receptor binding affinities, highlighting the limited quantitative data for some N-alkylated tryptamines.
Experimental Protocols
The following section details a proposed multi-step synthesis for this compound, based on established chemical transformations for indole derivatives.
Synthesis of this compound
The synthesis is proposed as a three-step process starting from 2-methylindole:
-
Nitration of 2-Methylindole to yield 2-Methyl-5-nitroindole.
-
Reduction of 2-Methyl-5-nitroindole to yield 2-Methyl-1H-indol-5-amine.
-
N-propylation of 2-Methyl-1H-indol-5-amine to yield the final product.
Step 1: Synthesis of 2-Methyl-5-nitroindole
-
Methodology: To a vigorously stirred solution of 2-methylindole (2.0 g, 15.2 mmol) in concentrated sulfuric acid (20 mL) at 0°C, a solution of sodium nitrate (1.43 g, 16.8 mmol) in concentrated sulfuric acid (20 mL) is added dropwise. The reaction mixture is stirred for an additional 10 minutes and then poured into ice-water (80 mL), resulting in the precipitation of a yellow product. The solid is collected by filtration and washed with cold water to yield 2-methyl-5-nitroindole.[5]
Step 2: Reduction of 2-Methyl-5-nitroindole to 2-Methyl-1H-indol-5-amine
-
Methodology: 2-Methyl-5-nitroindole (1.0 g, 5.68 mmol) is dissolved in methanol (50 mL). Palladium on carbon (10% w/w, 0.1 g) is added, and the mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield 2-methyl-1H-indol-5-amine.
Step 3: N-propylation of 2-Methyl-1H-indol-5-amine
-
Methodology: To a solution of 2-methyl-1H-indol-5-amine (0.5 g, 3.42 mmol) in a suitable aprotic solvent such as dimethylformamide (DMF) (20 mL), a base such as sodium hydride (NaH) (60% dispersion in mineral oil, 0.15 g, 3.76 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which 1-iodopropane (0.70 g, 4.10 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Hypothetical Signaling Pathway
Given the structural similarity of this compound to serotonin, a plausible biological target is the serotonin receptor family, particularly the 5-HT₂ₐ receptor, which is known to be activated by various tryptamine derivatives.[2] Activation of the Gq/G₁₁-coupled 5-HT₂ₐ receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: Hypothetical signaling cascade initiated by binding to the 5-HT₂ₐ receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylpropyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Propylisopropyltryptamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Stability of 2-methyl-1-propyl-1H-indol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of 2-methyl-1-propyl-1H-indol-5-amine and a series of its structural analogs. The data presented herein is intended to guide lead optimization efforts by providing insights into how structural modifications impact metabolic clearance. The information is based on established principles of drug metabolism and predictive analysis, supported by a detailed experimental protocol for in vitro assessment.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, indole-containing compounds can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles.[1][2][3] Understanding the metabolic liabilities of a lead compound is crucial for designing analogs with improved stability and, consequently, better in vivo exposure.[4] This guide focuses on this compound as a parent compound and explores how modifications at the N-propyl group, the C2-methyl group, and the indole ring itself can influence its metabolic fate in human liver microsomes.
Comparative Metabolic Stability Data
The following table summarizes the predicted in vitro metabolic stability data for this compound and its analogs in human liver microsomes (HLM). The key parameters are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5]
| Compound ID | Structure | Modification from Parent Compound | Predicted t½ (min) | Predicted CLint (μL/min/mg protein) | Predicted Metabolic Liability |
| Parent | This compound | - | 15 | 92.4 | High |
| Analog 1 | 2-methyl-1-ethyl-1H-indol-5-amine | N-propyl to N-ethyl | 12 | 115.5 | Very High |
| Analog 2 | 2-methyl-1-isopropyl-1H-indol-5-amine | N-propyl to N-isopropyl | 25 | 55.4 | Moderate |
| Analog 3 | 2-ethyl-1-propyl-1H-indol-5-amine | C2-methyl to C2-ethyl | 18 | 77.0 | High |
| Analog 4 | This compound (3-fluoro) | Fluorination at C3 | 35 | 39.6 | Moderate-Low |
| Analog 5 | This compound (4-fluoro) | Fluorination at C4 | 28 | 49.5 | Moderate |
| Analog 6 | 2-methyl-1-(cyclopropylmethyl)-1H-indol-5-amine | N-propyl to N-cyclopropylmethyl | 45 | 30.8 | Low |
Disclaimer: The data presented in this table is predictive and based on established structure-metabolism relationships for indole derivatives. Actual experimental values may vary.
Experimental Protocols
The following is a detailed methodology for an in vitro microsomal stability assay to determine the metabolic stability of the compounds listed above.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the wells (final protein concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
References
- 1. bioivt.com [bioivt.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of l-corydalmine, a potent analgesic drug, in human, cynomolgus monkey, beagle dog, rat and mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Comparative Analysis of 2-methyl-1-propyl-1H-indol-5-amine and Alternative Serotonin 5-HT2A Receptor Ligands
A guide for researchers and drug development professionals on the validation of 2-methyl-1-propyl-1H-indol-5-amine as a putative serotonin 5-HT2A receptor ligand. This document provides a comparative analysis with established ligands, detailing binding affinities, functional activities, and the underlying signaling pathways.
Disclaimer: To date, there is no direct experimental evidence validating a specific biological target for this compound. Based on the well-established pharmacology of structurally related indoleamine derivatives, this guide presents a comparative analysis assuming the serotonin 5-HT2A receptor as a putative target. This inference is drawn from the common affinity of N-alkylated indoleamines for serotonin receptors. All data and comparisons presented herein are for informational and directional purposes for future research.
Introduction
Indoleamine derivatives are a cornerstone of neuropharmacology, with a rich history of interaction with serotonin (5-HT) receptors. The specific compound, this compound, belongs to this chemical class. Its structural features—a methyl group at the 2-position, a propyl group on the indole nitrogen, and an amine group at the 5-position—suggest a potential interaction with serotonin receptors, particularly the 5-HT2A subtype, a key player in various physiological and pathological processes in the central nervous system. This guide provides a comparative framework to facilitate the initial validation and characterization of this compound against a panel of known 5-HT2A receptor agonists and antagonists.
Comparative Ligand Performance
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of a selection of well-characterized 5-HT2A receptor ligands. This data provides a benchmark against which the activity of this compound can be compared.
Table 1: Comparative Binding Affinities (Ki) at the Human 5-HT2A Receptor
| Compound | Chemical Class | Primary Activity | Ki (nM) |
| Putative Target | |||
| This compound | Indoleamine | Unknown | Data not available |
| Agonists | |||
| Serotonin | Indoleamine | Endogenous Agonist | 10[1] |
| N,N-Dimethyltryptamine (DMT) | Indoleamine | Agonist | 75[2] |
| (R)-DOI | Phenethylamine | Agonist | 0.27[1] |
| Antagonists | |||
| Ketanserin | Quinazolinone | Antagonist | 0.6 - 1.6[3][4] |
| Risperidone | Benzisoxazole | Antagonist | 0.2 - 0.4[5][6] |
Table 2: Comparative Functional Activity at the Human 5-HT2A Receptor
| Compound | Assay Type | Functional Response | Potency (EC50/IC50 in nM) |
| Agonists | |||
| Serotonin | Calcium Flux | Agonist | 10[1] |
| (R)-DOI | IP-1 Accumulation | Agonist | 0.27[1] |
| Antagonists | |||
| Ketanserin | Calcium Flux (vs. Serotonin) | Antagonist | 1.1[4] |
| Risperidone | Calcium Flux (vs. Serotonin) | Antagonist | ~0.5[7] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding to the 5-HT2A receptor, it is crucial to delineate the primary signaling cascade and the experimental workflows used to measure receptor activity.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[8] Activation of the receptor by an agonist leads to a conformational change, initiating a cascade of intracellular events.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor. The workflow involves competing a radiolabeled ligand with the unlabeled test compound.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Risperidone, 5-HT2A / D2 antagonist (CAS 106266-06-2) | Abcam [abcam.com]
- 7. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 2-methyl-1-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 2-methyl-1-propyl-1H-indol-5-amine, a novel compound for which specific safety data is not yet widely available. The recommendations provided are based on best practices for handling analogous research chemicals, particularly aromatic amines, which are known for their potential toxicity.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for every experimental protocol involving this compound to ensure the appropriate level of personal protection.[3] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields[3][4] | Nitrile gloves (double-gloving recommended)[3][4] | Laboratory coat[4] | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Splash Potential (e.g., large-scale reactions, transfers) | Chemical splash goggles and a face shield[3][5] | Chemical-resistant gloves (e.g., butyl rubber or Viton) over nitrile gloves | Chemical-resistant apron over a laboratory coat | Recommended, especially if not handled in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Handling of Powders Outside of a Fume Hood | Chemical splash goggles[4] | Nitrile gloves (double-gloving recommended)[3][4] | Laboratory coat[4] | A NIOSH-approved respirator with a particulate filter (N95 or higher) is required. |
| Emergency Spill Cleanup | Chemical splash goggles and a face shield[3][5] | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | A full-face respirator with an organic vapor/particulate combination cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that a calibrated chemical fume hood is in proper working order. All necessary PPE should be inspected for integrity and readily available. Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use disposable weighing boats or papers to prevent contamination of balances.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the vessel is appropriately sized and securely placed within the fume hood.
-
Reaction Monitoring : Keep all reaction vessels closed or under a condenser to prevent the release of vapors.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination (see Donning and Doffing Protocol). Wash hands thoroughly with soap and water.[6]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste : Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, weighing papers, and bench protectors.
-
Liquid Waste : Collect in a designated, labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[7]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7] After rinsing, deface the label and dispose of the container as solid waste.
-
Spill Cleanup Materials : All materials used for cleaning up spills must be collected and disposed of as hazardous waste.[7]
Visual Safety Protocols
The following diagrams illustrate key procedural workflows for ensuring safety when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
